KIRA7
Description
Properties
CAS No. |
1937235-76-1 |
|---|---|
Molecular Formula |
C27H23FN6O |
Molecular Weight |
466.5204 |
IUPAC Name |
1-(4-(8-Amino-3-(1-methylcyclopropyl)imidazo[1,5-a]pyrazin-1-yl)naphthalen-1-yl)-3-(3-fluorophenyl)urea |
InChI |
InChI=1S/C27H23FN6O/c1-27(11-12-27)25-33-22(23-24(29)30-13-14-34(23)25)20-9-10-21(19-8-3-2-7-18(19)20)32-26(35)31-17-6-4-5-16(28)15-17/h2-10,13-15H,11-12H2,1H3,(H2,29,30)(H2,31,32,35) |
InChI Key |
BMEJPYIGRYVVEF-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC(F)=C1)NC2=C3C=CC=CC3=C(C4=C5C(N)=NC=CN5C(C6(C)CC6)=N4)C=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KIRA7; KIRA 7; KIRA-7 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: KIRA7's Mechanism of Action on IRE1α
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of KIRA7, a small molecule inhibitor of the Inositol-Requiring Enzyme 1α (IRE1α). This compound is a potent, ATP-competitive inhibitor that allosterically modulates the endoribonuclease (RNase) activity of IRE1α, a key transducer of the Unfolded Protein Response (UPR). This document details the molecular interactions, signaling pathways, and experimental methodologies used to characterize this compound's effects, presenting a valuable resource for researchers in the fields of cellular stress, drug discovery, and translational medicine.
Core Mechanism of Action: Allosteric Inhibition of IRE1α RNase Activity
This compound is an imidazopyrazine-based compound that functions as a Kinase-Inhibiting RNase Attenuator (KIRA) . Its primary mechanism involves binding to the ATP-binding pocket of the IRE1α kinase domain. This competitive inhibition of ATP binding prevents the trans-autophosphorylation of IRE1α, a critical step for its activation.
The inhibition of the kinase domain induces a conformational change that is allosterically transmitted to the C-terminal RNase domain. This allosteric regulation prevents the oligomerization of IRE1α, which is essential for its RNase activity. By stabilizing the monomeric form of IRE1α, this compound effectively attenuates the splicing of X-box binding protein 1 (XBP1) mRNA, a key downstream event in the IRE1α signaling pathway.[1][2] Computational modeling studies suggest that KIRA compounds interfere with the formation of the IRE1α face-to-face dimer, which is a prerequisite for its kinase and subsequent RNase activation.
The IRE1α Signaling Pathway and this compound's Point of Intervention
The IRE1α signaling cascade is a central arm of the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The following diagram illustrates the canonical IRE1α pathway and the specific point of inhibition by this compound.
Quantitative Data
The inhibitory potency of this compound on the kinase activity of IRE1α has been quantified, providing a key metric for its biological activity.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | IRE1α Kinase | Biochemical Kinase Assay | 110 | [1] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on a series of well-defined biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro IRE1α Kinase Assay
This assay quantifies the ability of this compound to inhibit the kinase activity of IRE1α by measuring the consumption of ATP.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescence signal is proportional to the amount of ADP generated and is therefore inversely proportional to the kinase inhibitory activity of the test compound.
Materials:
-
Recombinant human IRE1α protein
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
96-well or 384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer.
-
In a white assay plate, add the kinase substrate and ATP to the assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Initiate the kinase reaction by adding the recombinant IRE1α enzyme to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro IRE1α RNase Assay (XBP1 Splicing)
This assay measures the ability of this compound to inhibit the RNase-mediated splicing of XBP1 mRNA.
Principle: A fluorescently labeled RNA oligonucleotide corresponding to the XBP1 splice site is used as a substrate for IRE1α's RNase activity. Cleavage of the substrate separates a fluorophore from a quencher, resulting in an increase in fluorescence that is proportional to RNase activity.
Materials:
-
Recombinant human IRE1α protein
-
Fluorescently labeled XBP1 RNA substrate (e.g., with a 5'-fluorophore and a 3'-quencher)
-
This compound (or other test compounds)
-
RNase assay buffer (e.g., 20 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
96-well or 384-well black assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in RNase assay buffer.
-
In a black assay plate, add the fluorescent XBP1 RNA substrate to the assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Initiate the reaction by adding recombinant IRE1α to each well.
-
Immediately begin monitoring the fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the initial reaction rates from the linear phase of the fluorescence increase.
-
Determine the percent inhibition for each this compound concentration and calculate the IC50 value.
Cellular XBP1 Splicing Assay (RT-PCR)
This assay assesses the effect of this compound on IRE1α activity in a cellular context by measuring the splicing of endogenous XBP1 mRNA.
Principle: Upon ER stress, IRE1α splices a 26-nucleotide intron from the XBP1 mRNA. This splicing event can be detected by reverse transcription-polymerase chain reaction (RT-PCR) using primers that flank the splice site, resulting in PCR products of different sizes for the unspliced (XBP1u) and spliced (XBP1s) forms.
Materials:
-
Cell line (e.g., HEK293T, HeLa)
-
ER stress-inducing agent (e.g., tunicamycin or thapsigargin)
-
This compound
-
Cell culture medium and reagents
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers flanking the XBP1 splice site
-
Taq polymerase and PCR reagents
-
Agarose gel electrophoresis equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Induce ER stress by adding tunicamycin or thapsigargin to the cell culture medium.
-
Incubate the cells for a further period (e.g., 4-6 hours).
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform PCR using the XBP1-specific primers.
-
Analyze the PCR products by agarose gel electrophoresis. The unspliced and spliced forms of XBP1 will appear as distinct bands of different sizes.
-
Quantify the band intensities to determine the ratio of spliced to unspliced XBP1.
In Vivo Model of Bleomycin-Induced Pulmonary Fibrosis
This in vivo model is used to evaluate the therapeutic efficacy of this compound in a disease context where ER stress and IRE1α activation are implicated.
Principle: Intratracheal administration of bleomycin in mice induces lung injury, inflammation, and subsequent fibrosis, mimicking aspects of idiopathic pulmonary fibrosis (IPF). This compound is administered to assess its ability to mitigate the fibrotic process.
Materials:
-
C57BL/6 mice
-
Bleomycin sulfate
-
This compound
-
Vehicle for this compound (e.g., 3% ethanol, 7% Tween-80, 90% saline)
-
Anesthesia and surgical equipment for intratracheal instillation
-
Equipment for tissue harvesting and analysis (histology, hydroxyproline assay, qRT-PCR)
Procedure:
-
Anesthetize mice and intratracheally instill a single dose of bleomycin or saline as a control.
-
On a specified day post-bleomycin administration (e.g., day 14 for a therapeutic model), begin daily intraperitoneal injections of this compound or vehicle.
-
Continue treatment for a defined period (e.g., 14 days).
-
At the end of the treatment period, euthanize the mice and harvest the lungs.
-
Assess the extent of pulmonary fibrosis through:
-
Histology: Stain lung sections with Masson's trichrome or Picrosirius red to visualize collagen deposition.
-
Hydroxyproline Assay: Quantify the total collagen content in lung homogenates.
-
qRT-PCR: Measure the expression of fibrotic marker genes (e.g., Col1a1, Fn1) in lung tissue.
-
Selectivity and Off-Target Effects
While this compound is a potent inhibitor of IRE1α, it is important to consider its selectivity profile. Studies on the related compound, KIRA6, have indicated that it may have off-target effects on other nucleotide-binding proteins. Therefore, when interpreting data from experiments using this compound, it is crucial to consider the possibility of off-target activities and to employ complementary approaches, such as genetic knockdown of IRE1α, to validate findings. Comprehensive kinase selectivity profiling of this compound against a broad panel of kinases is recommended to fully characterize its specificity.
Conclusion
This compound is a valuable research tool for investigating the roles of the IRE1α pathway in health and disease. Its well-characterized mechanism as an ATP-competitive inhibitor that allosterically attenuates RNase activity provides a clear basis for its biological effects. The experimental protocols detailed in this guide offer a robust framework for studying the impact of this compound in various in vitro and in vivo systems. As with any small molecule inhibitor, a thorough understanding of its selectivity and potential off-target effects is essential for the rigorous interpretation of experimental results and for its potential development as a therapeutic agent.
References
KIRA7 and the Unfolded Protein Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unfolded protein response (UPR) is a critical cellular signaling network activated by endoplasmic reticulum (ER) stress, a condition arising from the accumulation of misfolded or unfolded proteins. The UPR aims to restore ER homeostasis but can trigger apoptosis under prolonged stress. A key regulator of the UPR is the inositol-requiring enzyme 1α (IRE1α), a transmembrane protein with both kinase and endoribonuclease (RNase) activity. KIRA7 is a potent and specific small-molecule inhibitor of IRE1α, offering a valuable tool to dissect the complexities of the UPR and as a potential therapeutic agent for diseases associated with ER stress, such as pulmonary fibrosis. This technical guide provides an in-depth overview of the role of this compound in modulating the UPR, with a focus on its mechanism of action, its impact on the three core UPR signaling branches, and detailed experimental methodologies for its study.
Introduction to the Unfolded Protein Response
The mammalian UPR is orchestrated by three ER-resident transmembrane proteins: IRE1α, PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (also known as GRP78). Upon accumulation of unfolded proteins, BiP dissociates from the sensors, leading to their activation and the initiation of downstream signaling cascades designed to alleviate ER stress. These responses include a temporary halt in protein translation, upregulation of chaperone proteins to enhance protein folding capacity, and promotion of ER-associated degradation (ERAD) to clear misfolded proteins. If these adaptive measures fail to restore homeostasis, the UPR switches to a pro-apoptotic program to eliminate the damaged cells.
This compound: A Specific Allosteric Inhibitor of IRE1α
This compound is an imidazopyrazine compound that functions as a potent allosteric inhibitor of IRE1α.[1] It binds to the ATP-binding pocket of the IRE1α kinase domain, which in turn inhibits its RNase activity.[1] This inhibition is crucial as the RNase domain of IRE1α is responsible for the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced form of XBP1 (XBP1s) is a potent transcription factor that upregulates a host of UPR target genes involved in protein folding and degradation.
Impact of this compound on the Three Branches of the UPR
The IRE1α Pathway
This compound directly targets the IRE1α branch of the UPR. By inhibiting the RNase activity of IRE1α, this compound effectively blocks the splicing of XBP1 mRNA. This leads to a reduction in the levels of XBP1s and consequently, the downregulation of its target genes. This inhibitory action has been shown to have therapeutic effects in preclinical models of diseases characterized by excessive IRE1α activation, such as pulmonary fibrosis.[1]
The PERK Pathway and Crosstalk
The PERK branch of the UPR is activated by ER stress, leading to the phosphorylation of the eukaryotic initiation factor 2α (eIF2α). This phosphorylation attenuates global protein synthesis but paradoxically promotes the translation of activating transcription factor 4 (ATF4). ATF4 is a transcription factor that induces the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor C/EBP homologous protein (CHOP).
Interestingly, studies with KIRA compounds, including the related inhibitor KIRA8, have revealed a compensatory crosstalk mechanism between the IRE1α and PERK pathways. Inhibition of IRE1α can lead to a compensatory activation of the PERK pathway. However, in in vivo models of bleomycin-induced pulmonary fibrosis, treatment with this compound has been shown to decrease the levels of ATF4 and CHOP, suggesting a more complex interplay in a disease context.[1]
The ATF6 Pathway
The ATF6 branch is activated by the translocation of ATF6 from the ER to the Golgi apparatus, where it is cleaved by proteases to release its N-terminal cytoplasmic domain (ATF6n). ATF6n is a transcription factor that, similar to XBP1s, upregulates the expression of ER chaperones and components of the ERAD machinery. The direct effect of this compound on the ATF6 pathway is less well-characterized. However, given the intricate network of interactions within the UPR, it is plausible that modulation of the IRE1α arm by this compound could indirectly influence ATF6 signaling. Further research is required to fully elucidate this potential crosstalk.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (IRE1α kinase) | 110 nM | In vitro kinase assay | [1] |
Table 2: In Vivo Effects of this compound in a Bleomycin-Induced Pulmonary Fibrosis Model
| Parameter | Treatment Group | Change from Vehicle | Reference |
| Spliced XBP1 | This compound (5 mg/kg/day, i.p.) | Decreased | [1] |
| ATF4 | This compound (5 mg/kg/day, i.p.) | Decreased | [1] |
| BiP mRNA | This compound (5 mg/kg/day, i.p.) | Decreased | [1] |
| CHOP mRNA | This compound (5 mg/kg/day, i.p.) | Decreased | [1] |
| Collagen 1A1 mRNA | This compound (5 mg/kg/day, i.p.) | Decreased | [1] |
| Fibronectin mRNA | This compound (5 mg/kg/day, i.p.) | Decreased | [1] |
Signaling Pathway and Experimental Workflow Diagrams
The Unfolded Protein Response Signaling Pathways
Caption: Overview of the three branches of the Unfolded Protein Response.
This compound Mechanism of Action
Caption: Allosteric inhibition of IRE1α RNase activity by this compound.
Experimental Workflow for In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
Caption: Workflow for studying this compound in a mouse model of pulmonary fibrosis.
Detailed Experimental Protocols
XBP1 mRNA Splicing Assay (RT-PCR)
Objective: To quantitatively assess the inhibition of IRE1α-mediated XBP1 mRNA splicing by this compound.
Materials:
-
Cells of interest (e.g., HEK293T, MEFs)
-
ER stress inducer (e.g., Tunicamycin, Thapsigargin)
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcription kit
-
PCR primers flanking the XBP1 splice site
-
Agarose gel electrophoresis system
-
Real-time PCR system and reagents (for quantitative analysis)
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Pre-treat cells with desired concentrations of this compound or vehicle control for 1-2 hours. Induce ER stress by adding an appropriate concentration of Tunicamycin (e.g., 1-5 µg/mL) or Thapsigargin (e.g., 100-300 nM) for a specified time (e.g., 4-8 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both the unspliced (uXBP1) and spliced (sXBP1) forms.
-
Gel Electrophoresis (Qualitative): Separate the PCR products on a 2-3% agarose gel. The unspliced XBP1 will appear as a larger band, while the spliced form will be a smaller band.
-
Real-Time PCR (Quantitative): For quantitative analysis, use a real-time PCR system with specific primers or probes that can distinguish between the spliced and unspliced forms of XBP1 mRNA. Normalize the data to a housekeeping gene.
Western Blot Analysis of UPR Markers
Objective: To determine the effect of this compound on the protein levels of key UPR markers such as p-IRE1α, ATF4, and CHOP.
Materials:
-
Cell lysates from treated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis system
-
PVDF or nitrocellulose membranes
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-IRE1α, anti-IRE1α, anti-ATF4, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration of the lysates.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels, normalized to a loading control like β-actin.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of pulmonary fibrosis.
Materials:
-
C57BL/6 mice
-
Bleomycin sulfate
-
This compound
-
Vehicle (e.g., DMSO/Cremophor EL/saline)
-
Intratracheal instillation apparatus
-
Materials for tissue harvesting and analysis (as described in the workflow)
Protocol:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Induction of Fibrosis: Anesthetize the mice and intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline. Control animals receive saline only.
-
Treatment: Begin daily intraperitoneal (i.p.) injections of this compound (e.g., 5 mg/kg) or vehicle at a specified time point (e.g., on the same day as bleomycin administration for a prophylactic study, or 7-14 days post-bleomycin for a therapeutic study).
-
Monitoring: Monitor the animals' body weight and general health throughout the study.
-
Endpoint Analysis: At the end of the study (e.g., day 14 or 21), euthanize the mice and harvest the lungs.
-
Assessment of Fibrosis:
-
Histology: Fix one lung lobe in formalin for paraffin embedding and sectioning. Stain sections with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition.
-
Hydroxyproline Assay: Hydrolyze a portion of the lung tissue and measure the hydroxyproline content as a quantitative measure of collagen.
-
Gene and Protein Expression: Snap-freeze lung tissue in liquid nitrogen for subsequent RNA and protein extraction to analyze UPR and fibrosis markers.
-
Conclusion
This compound is a powerful research tool for investigating the role of the IRE1α pathway in the unfolded protein response and its implications in various diseases. Its specific, allosteric inhibition of IRE1α's RNase activity provides a means to dissect the complex signaling network of the UPR and has shown promise as a therapeutic strategy in preclinical models of fibrosis. The experimental protocols detailed in this guide provide a framework for researchers to further explore the multifaceted role of this compound in cellular stress responses and its potential for drug development. As our understanding of the intricate crosstalk between the UPR branches continues to evolve, targeted inhibitors like this compound will be invaluable in unraveling the complexities of ER stress-related pathologies.
References
The Discovery and Development of KIRA7: A Technical Guide to a Novel IRE1α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endoplasmic reticulum (ER) stress and the subsequent activation of the Unfolded Protein Response (UPR) are increasingly implicated in a wide range of pathologies, including fibrotic diseases, metabolic disorders, and cancer. A key mediator of the UPR is the bifunctional transmembrane protein, Inositol-requiring enzyme 1α (IRE1α), which possesses both kinase and endoribonuclease (RNase) activity. The RNase domain of IRE1α, upon activation, initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. XBP1s, in turn, upregulates a cohort of genes aimed at restoring ER homeostasis. However, chronic or unresolved ER stress can lead to IRE1α-mediated apoptosis and inflammation. Consequently, IRE1α has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of KIRA7, a potent and allosteric inhibitor of IRE1α. We present key quantitative data, detailed experimental methodologies for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor belonging to the imidazopyrazine class of compounds. It was identified as a potent modulator of the IRE1α pathway. Unlike ATP-competitive kinase inhibitors, this compound acts as an allosteric inhibitor, binding to the kinase domain of IRE1α to attenuate its RNase activity. This targeted inhibition of the downstream RNase function, while preserving the kinase domain, presents a nuanced approach to modulating the UPR for therapeutic benefit.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and efficacy.
| Compound | Parameter | Value | Assay | Reference |
| This compound | IC50 | 110 nM | In vitro IRE1α kinase/RNase inhibition | Thamsen et al., 2019 |
Table 1: In Vitro Potency of this compound
| Treatment | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| This compound | Bleomycin-induced pulmonary fibrosis in C57BL/6 mice | 5 mg/kg | Intraperitoneal (daily) | - Decreased spliced XBP1 and ATF4- Reduced mRNA levels of BiP and CHOP- Significantly decreased collagen 1A1 and fibronectin mRNA levels- Prevented and promoted reversal of established fibrosis | Thamsen et al., 2019 |
Table 2: In Vivo Efficacy of this compound
Signaling Pathways and Experimental Workflows
The IRE1α Signaling Pathway
The diagram below illustrates the central role of IRE1α in the Unfolded Protein Response. Under ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. This initiates the splicing of XBP1 mRNA to its active form, XBP1s, which upregulates genes involved in protein folding and degradation. This compound allosterically inhibits the RNase activity of IRE1α, thereby blocking the production of XBP1s.
Caption: The IRE1α signaling pathway under ER stress and its inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the experimental workflow for evaluating the efficacy of this compound in a bleomycin-induced pulmonary fibrosis mouse model. This workflow demonstrates both a preventative and a reversal treatment regimen.
Caption: Experimental workflow for this compound in a mouse model of pulmonary fibrosis.
Detailed Experimental Protocols
Disclaimer: The following protocols are detailed representations based on standard methodologies in the field. The specific protocols from the primary discovery paper by Thamsen et al. (2019) were not publicly available in their entirety.
In Vitro IRE1α Kinase/RNase Inhibition Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against the RNase activity of IRE1α.
Materials:
-
Recombinant human IRE1α cytoplasmic domain
-
Fluorescently labeled RNA substrate for XBP1 splicing
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
ATP
-
Test compound (this compound) dissolved in DMSO
-
384-well assay plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the recombinant IRE1α protein to each well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP and incubate at 30°C for 30 minutes to allow for autophosphorylation and activation of IRE1α.
-
Add the fluorescently labeled RNA substrate to each well to start the RNase reaction.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Measure the fluorescence intensity on a plate reader. The cleavage of the substrate separates a fluorophore and a quencher, leading to an increase in fluorescence.
-
Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular XBP1 Splicing Assay
This assay measures the ability of a compound to inhibit IRE1α-mediated XBP1 mRNA splicing in a cellular context.
Materials:
-
Mouse lung epithelial cells (MLE-12)
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS
-
Tunicamycin (ER stress inducer)
-
This compound
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers flanking the XBP1 splice site
-
Taq polymerase and PCR reagents
-
Agarose gel and electrophoresis equipment
-
Gel documentation system
Procedure:
-
Seed MLE-12 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.
-
Induce ER stress by adding tunicamycin (e.g., 1-5 µg/mL) to the cell culture medium.
-
Incubate the cells for 4-8 hours.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform PCR using primers that flank the 26-nucleotide intron in XBP1 mRNA. This will amplify both the unspliced (uXBP1) and spliced (sXBP1) forms.
-
Separate the PCR products on a 2-3% agarose gel. The sXBP1 product will be smaller than the uXBP1 product.
-
Visualize the bands using a gel documentation system and quantify the band intensities to determine the ratio of sXBP1 to uXBP1.
-
Plot the inhibition of XBP1 splicing against the this compound concentration to determine its cellular potency.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This protocol describes the induction of pulmonary fibrosis in mice and the administration of this compound to assess its therapeutic potential.
Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
Materials:
-
Bleomycin sulfate
-
Sterile saline
-
This compound formulated for intraperitoneal injection
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Intratracheal instillation device
Procedure:
-
Induction of Fibrosis (Day 0):
-
Anesthetize the mice.
-
Expose the trachea through a small midline incision.
-
Administer a single intratracheal dose of bleomycin (e.g., 1.5-3 U/kg) in sterile saline. Control animals receive saline only.
-
Suture the incision and allow the mice to recover.
-
-
Treatment Regimens:
-
Preventative: Begin daily intraperitoneal injections of this compound (5 mg/kg) or vehicle on Day 0 and continue for 14 days.
-
Reversal: Begin daily intraperitoneal injections of this compound (5 mg/kg) or vehicle on Day 14 and continue for an additional 14 days.
-
-
Endpoint Analysis (Day 14 for preventative, Day 28 for reversal):
-
Euthanize the mice and collect lung tissue.
-
Histology: Fix one lung lobe in formalin, embed in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition and assess fibrosis using a scoring system (e.g., Ashcroft score).
-
Hydroxyproline Assay: Hydrolyze a portion of the lung tissue and measure the hydroxyproline content, a quantitative marker of collagen.
-
Gene Expression Analysis: Snap-freeze lung tissue for RNA extraction and perform RT-qPCR to measure the expression of profibrotic genes (e.g., Col1a1, Fn1) and UPR markers (e.g., Xbp1s, Atf4, Chop, Bip).
-
Protein Analysis: Homogenize lung tissue for protein extraction and perform Western blotting to assess the levels of UPR-related proteins.
-
Conclusion
This compound represents a significant advancement in the development of targeted therapies for diseases driven by ER stress. Its allosteric mechanism of inhibiting IRE1α's RNase activity provides a specific means of modulating the UPR. The preclinical data gathered to date demonstrates its potential in mitigating fibrosis. The detailed methodologies provided in this guide are intended to facilitate further research into this compound and other IRE1α inhibitors, ultimately paving the way for novel therapeutic strategies for a host of debilitating diseases. Further investigation into the pharmacokinetics, pharmacodynamics, and long-term safety of this compound is warranted to support its translation to the clinic.
The Allosteric Inhibition of XBP1 Splicing by KIRA7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism and effects of KIRA7, a small molecule inhibitor of the unfolded protein response (UPR), with a specific focus on its impact on the splicing of X-box binding protein 1 (XBP1) mRNA. This document details the underlying signaling pathways, presents quantitative data on this compound's inhibitory activity, and provides comprehensive experimental protocols for researchers to investigate these effects in their own work.
Introduction: The Unfolded Protein Response and the IRE1α-XBP1 Axis
The endoplasmic reticulum (ER) is a critical organelle responsible for the proper folding and modification of a significant portion of the cellular proteome. Various physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To counteract this, cells activate a sophisticated signaling network called the unfolded protein response (UPR).
The UPR is mediated by three ER-resident transmembrane sensors: inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). Of these, the IRE1α pathway is the most evolutionarily conserved branch. Upon sensing ER stress, IRE1α dimerizes and autophosphorylates, activating its C-terminal endoribonuclease (RNase) domain. A key substrate for this RNase activity is the mRNA encoding the transcription factor XBP1.
IRE1α excises a 26-nucleotide intron from the unspliced XBP1 (XBP1u) mRNA. This unconventional splicing event results in a translational frameshift, leading to the production of a potent transcription factor, spliced XBP1 (XBP1s). XBP1s then translocates to the nucleus and activates the transcription of a host of genes involved in restoring ER homeostasis, including chaperones, components of the ER-associated degradation (ERAD) machinery, and proteins involved in lipid biosynthesis to expand the ER membrane.
This compound: An Allosteric Inhibitor of IRE1α
This compound is an imidazopyrazine compound that functions as a potent and selective inhibitor of IRE1α.[1] Unlike direct RNase inhibitors, this compound acts allosterically by binding to the ATP-binding pocket of the IRE1α kinase domain.[1][2] This binding event prevents the conformational changes necessary for the activation of the RNase domain, thereby inhibiting the splicing of XBP1 mRNA. By targeting the kinase domain to modulate the RNase activity, this compound represents a class of kinase-inhibiting RNase attenuators (KIRAs).
Quantitative Data: this compound's Inhibition of IRE1α and XBP1 Splicing
The inhibitory potency of this compound has been characterized in various assays. The following tables summarize the key quantitative data regarding its effect on IRE1α kinase activity and XBP1 splicing.
| Parameter | Value | Assay Type | Reference |
| IC50 (IRE1α Kinase Activity) | 110 nM | In vitro kinase assay | [1][2] |
| Table 1: In vitro inhibitory potency of this compound against IRE1α kinase. |
| Cell Line | ER Stress Inducer | This compound Concentration | Effect on XBP1 Splicing | Reference |
| MLE12 (Mouse Lung Epithelial) | Tunicamycin (0.5 µg/ml) | 0.1 µM | Partial Inhibition | [3] |
| 0.3 µM | Strong Inhibition | [3] | ||
| 1 µM | Complete Inhibition | [3] | ||
| Table 2: Dose-dependent inhibition of tunicamycin-induced XBP1 splicing by this compound in MLE12 cells. |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments to assess the impact of this compound on XBP1 splicing.
Cell Culture and Treatment
-
Cell Line: Mouse lung epithelial cells (MLE12) are a suitable model.[3] Culture cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 2 mM L-glutamine, 10 mM HEPES, 1x ITS (Insulin-Transferrin-Selenium).
-
Plating: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
ER Stress Induction: To induce ER stress, treat the cells with an appropriate agent. Tunicamycin, an inhibitor of N-linked glycosylation, can be used at a concentration of 0.5 µg/ml.[3]
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 0.3, 1 µM). Pre-treat the cells with the this compound dilutions for 1 hour before adding the ER stress inducer.
-
Incubation: Co-incubate the cells with this compound and the ER stress inducer for a specified period, for example, 8 hours.[3] Include appropriate controls: untreated cells, cells treated with DMSO (vehicle control), and cells treated only with the ER stress inducer.
RNA Extraction and RT-PCR for XBP1 Splicing Analysis
-
RNA Isolation: Following treatment, wash the cells with ice-cold PBS and lyse them directly in the well using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen). Homogenize the lysate and proceed with total RNA extraction according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.
-
PCR Amplification:
-
Primers: Design PCR primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the simultaneous amplification of both the unspliced (XBP1u) and spliced (XBP1s) forms, which can be distinguished by size.
-
Example Mouse XBP1 Primers:
-
Forward: 5'-ACACGCTTGGGAATGGACAC-3'
-
Reverse: 5'-CCATGGGAAGATGTTCTGGG-3'
-
-
-
PCR Reaction: Set up a standard PCR reaction containing cDNA template, forward and reverse primers, dNTPs, PCR buffer, and a Taq DNA polymerase.
-
Cycling Conditions: A typical PCR program would be:
-
Initial denaturation: 94°C for 3 minutes.
-
30-35 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 58-62°C for 30 seconds (optimize based on primer melting temperature).
-
Extension: 72°C for 30 seconds.
-
-
Final extension: 72°C for 5 minutes.
-
-
-
Agarose Gel Electrophoresis:
-
Prepare a 2.5-3% agarose gel containing a nucleic acid stain (e.g., ethidium bromide or SYBR Safe). The high percentage gel is necessary to resolve the small size difference (26 bp) between the XBP1u and XBP1s amplicons.
-
Load the PCR products and a DNA ladder.
-
Run the gel until adequate separation is achieved.
-
Visualize the bands under UV light. The upper band corresponds to XBP1u, and the lower band to XBP1s.
-
Western Blot for Spliced XBP1 (XBP1s) Protein Detection
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the spliced form of XBP1 (XBP1s) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The intensity of the XBP1s band can be quantified and normalized to the loading control.
Conclusion
This compound is a valuable tool for studying the IRE1α-XBP1 branch of the unfolded protein response. Its mechanism as an allosteric kinase inhibitor that attenuates RNase activity provides a specific means to probe the consequences of inhibiting XBP1 splicing. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to investigate the role of this pathway in various cellular and disease contexts, and to explore the therapeutic potential of IRE1α inhibition.
References
KIRA7: A Technical Guide to its Impact on Cellular Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
KIRA7 is a potent and selective small molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the unfolded protein response (UPR). By allosterically inhibiting the RNase activity of IRE1α, this compound modulates cellular responses to endoplasmic reticulum (ER) stress, thereby impacting cellular homeostasis, viability, and inflammatory signaling. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on cellular processes, detailed experimental protocols for its characterization, and a discussion of its potential therapeutic applications.
Introduction: The Unfolded Protein Response and the Role of IRE1α
The endoplasmic reticulum (ER) is a critical organelle responsible for the proper folding and modification of a significant portion of the cellular proteome. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this stress, cells activate a complex signaling network called the unfolded protein response (UPR). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating the expression of chaperones and folding enzymes, and enhancing ER-associated degradation (ERAD) of misfolded proteins.
The UPR is mediated by three main ER transmembrane sensors: IRE1α, PERK, and ATF6. IRE1α is the most conserved of these sensors and possesses both a kinase and an endoribonuclease (RNase) domain. Upon ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. This activated RNase domain excises a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1). The spliced XBP1 (XBP1s) mRNA is then translated into a potent transcription factor that upregulates a host of UPR target genes involved in restoring ER function. However, under conditions of prolonged or severe ER stress, IRE1α can switch from a pro-survival to a pro-apoptotic signal, in part through the regulated IRE1-dependent decay (RIDD) of mRNAs and the activation of apoptotic signaling cascades.
This compound: Mechanism of Action
This compound is an imidazopyrazine compound that acts as a kinase-inhibiting RNase attenuator (KIRA). It binds to the ATP-binding pocket of the IRE1α kinase domain. This binding event allosterically inhibits the RNase activity of IRE1α. By preventing the RNase function, this compound effectively blocks the unconventional splicing of XBP1 mRNA and the degradation of other mRNA substrates via RIDD. This targeted inhibition of the IRE1α RNase activity makes this compound a valuable tool to dissect the roles of the IRE1α pathway in cellular homeostasis and disease, and a potential therapeutic agent for conditions driven by excessive ER stress.
Quantitative Data on this compound's Effects
The following table summarizes the key quantitative data reported for this compound and a related, more potent compound, KIRA8, for comparative purposes.
| Compound | Target | Assay | IC50 | Cell Line/System | Reference |
| This compound | IRE1α Kinase | Kinase Activity Assay | 110 nM | In vitro | [1] |
| This compound | XBP1 Splicing | In vivo (mouse model) | 5 mg/kg (daily) | C57BL6 mice | [1] |
| KIRA8 | IRE1α Kinase | Kinase Activity Assay | 5.9 nM | In vitro | N/A |
Signaling Pathway and Experimental Workflows
The IRE1α Signaling Pathway Modulated by this compound
The following diagram illustrates the central role of IRE1α in the UPR and the point of intervention for this compound.
Caption: this compound inhibits the RNase activity of activated IRE1α, blocking XBP1 splicing and RIDD.
Experimental Workflow: Cell Viability Assay
This workflow outlines a general procedure for assessing the effect of this compound on cell viability under ER stress conditions.
Caption: Workflow for determining the effect of this compound on cell viability under ER stress.
Experimental Workflow: Apoptosis Assay (Annexin V/PI Staining)
This workflow describes the steps to quantify apoptosis in response to this compound treatment using flow cytometry.
Caption: Workflow for quantifying apoptosis using Annexin V and Propidium Iodide staining.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound-containing medium. Incubate for 1-2 hours.
-
ER Stress Induction: Prepare the ER stress inducer in complete culture medium at 2x the final desired concentration. Add an equal volume of this medium to the wells already containing the this compound dilutions. Include appropriate controls (untreated, this compound alone, ER stress inducer alone).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results as a dose-response curve to determine the EC50 of this compound in protecting against ER stress-induced cell death.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
ER stress inducer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound and/or ER stress inducer for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating and adherent cells for each condition.
-
Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1x Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour of staining.
-
Data Analysis: Gate the cell populations based on their fluorescence signals. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for investigating the role of the IRE1α pathway in cellular homeostasis and disease. Its ability to selectively inhibit the RNase activity of IRE1α allows for the dissection of the downstream consequences of this signaling branch. The available data indicates that this compound can mitigate ER stress-induced cellular dysfunction and promote cell survival in certain contexts.
For drug development professionals, this compound and its more potent analogs like KIRA8 represent a promising class of compounds for the treatment of diseases characterized by excessive ER stress, such as certain neurodegenerative diseases, metabolic disorders, and fibrotic conditions. Further research is warranted to fully elucidate the therapeutic potential of this compound, including comprehensive in vivo efficacy and safety studies, as well as the identification of predictive biomarkers for patient stratification. The detailed methodologies provided in this guide should facilitate further investigation into the biological effects and therapeutic applications of this important IRE1α inhibitor.
References
KIRA7: A Technical Guide to the Allosteric Inhibitor of IRE1α
For Researchers, Scientists, and Drug Development Professionals
Abstract
KIRA7 is a potent and selective small molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α), a key transducer of the unfolded protein response (UPR). This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. Detailed experimental protocols for its characterization and relevant signaling pathway diagrams are presented to facilitate further research and drug development efforts targeting IRE1α-mediated pathologies.
Chemical Structure and Properties
This compound, an imidazopyrazine-based compound, is a pivotal tool for investigating the therapeutic potential of IRE1α inhibition. Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C27H23FN6O | [1][2] |
| Molecular Weight | 466.52 g/mol | [1] |
| CAS Number | 1937235-76-1 | [1][2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term stability | [1] |
Mechanism of Action
This compound functions as an allosteric inhibitor of the kinase domain of IRE1α. By binding to the ATP-binding pocket of the kinase domain, this compound stabilizes the DFG-out conformation, which prevents the proper dimerization and autophosphorylation of IRE1α. This, in turn, inhibits its endoribonuclease (RNase) activity. The inhibition of IRE1α's RNase activity is the key to this compound's therapeutic potential, as it blocks the downstream signaling cascades that are activated during endoplasmic reticulum (ER) stress.
The primary consequence of this compound's action is the suppression of the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. Under ER stress, IRE1α normally splices XBP1 mRNA to produce a potent transcription factor, XBP1s, which upregulates genes involved in protein folding and degradation to restore ER homeostasis. By inhibiting this splicing event, this compound prevents the activation of this adaptive response.
Furthermore, this compound also modulates the Regulated IRE1-Dependent Decay (RIDD) of mRNA, another function of the IRE1α RNase domain. This process degrades specific mRNAs to reduce the protein load on the ER. The impact of this compound on RIDD is context-dependent and an area of ongoing research.
Signaling Pathways
The unfolded protein response is a critical cellular stress response. This compound specifically targets the IRE1α branch of this pathway.
Experimental Protocols
Synthesis of this compound (General Method)
While a specific, detailed synthesis protocol for this compound is not publicly available, a general method for the synthesis of similar imidazopyrazine compounds can be described. This typically involves a multi-step reaction sequence.
A plausible route involves the condensation of a substituted aminopyrazine with an α-haloketone to form the imidazopyrazine core. Subsequent functional group manipulations and coupling reactions would then be employed to introduce the remaining substituents to yield this compound. Purification is typically achieved through techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).
In Vitro IRE1α Kinase Inhibition Assay
The potency of this compound against IRE1α kinase activity can be determined using a variety of in vitro kinase assay formats. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate into a substrate.
Materials:
-
Recombinant human IRE1α kinase domain
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a reaction plate, add recombinant IRE1α kinase and MBP to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
XBP1 Splicing Assay in Cells
The cellular activity of this compound can be assessed by measuring its ability to inhibit ER stress-induced XBP1 mRNA splicing.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
ER stress inducer (e.g., tunicamycin or thapsigargin)
-
This compound stock solution in DMSO
-
RNA extraction kit
-
Reverse transcriptase and PCR reagents
-
Primers flanking the XBP1 splice site
-
Agarose gel electrophoresis equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Induce ER stress by adding tunicamycin or thapsigargin and incubate for an appropriate time (e.g., 4-6 hours).
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Amplify the XBP1 cDNA using PCR with primers that flank the 26-nucleotide intron.
-
Analyze the PCR products by agarose gel electrophoresis. Unspliced XBP1 (uXBP1) will appear as a larger band, while spliced XBP1 (sXBP1) will be a smaller band.
-
Quantify the band intensities to determine the ratio of sXBP1 to uXBP1.
In Vivo Studies
In vivo efficacy of this compound has been demonstrated in mouse models of various diseases. A typical experimental design is as follows:
Animal Model:
-
Disease-relevant mouse model (e.g., bleomycin-induced pulmonary fibrosis)
Dosing Regimen:
-
This compound is typically formulated in a suitable vehicle (e.g., a solution of DMSO, Cremophor EL, and saline).
-
Administered via intraperitoneal (IP) injection at a dose of 5-10 mg/kg, once daily.
Endpoint Analysis:
-
Tissue collection for histological analysis (e.g., Masson's trichrome staining for fibrosis).
-
Protein extraction from tissues for Western blot analysis of UPR markers (e.g., BiP, CHOP).
-
RNA extraction from tissues for RT-qPCR analysis of gene expression (e.g., XBP1s, collagen).
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| IC50 (IRE1α Kinase) | 110 nM | In vitro kinase assay | [3] |
| In Vivo Efficacy (Dose) | 5 mg/kg | Mouse model of pulmonary fibrosis | [3] |
Conclusion
This compound is a valuable pharmacological tool for the study of IRE1α signaling and holds promise as a therapeutic agent for diseases driven by ER stress. Its ability to allosterically inhibit the RNase activity of IRE1α provides a specific mechanism to modulate the unfolded protein response. The experimental protocols and pathway information provided in this guide are intended to support the ongoing research and development of this compound and other next-generation IRE1α inhibitors.
References
- 1. SYNTHESIS OF IMIDAZO[1,2-<i>a</i>]PYRAZINE AND IMIDAZO[1,2-<i>a</i>]PYRIMIDINE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 3. In vitro IRE1α kinase activity assay [bio-protocol.org]
A Technical Guide to KIRA7: A Dual Modulator of IRE1α-Mediated Apoptosis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Unfolded Protein Response and the IRE1α Checkpoint
The Endoplasmic Reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins. Perturbations in the ER environment, such as nutrient deprivation, hypoxia, or genetic mutations, can disrupt protein folding, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress.[1] To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[2]
The UPR aims to restore homeostasis by attenuating protein translation, increasing the ER's protein folding capacity, and degrading misfolded proteins. However, if the stress is too severe or prolonged, the UPR switches from a pro-survival to a pro-apoptotic program to eliminate damaged cells. A central mediator of this life-or-death decision is the ER-transmembrane protein Inositol-Requiring Enzyme 1α (IRE1α), a bifunctional enzyme with both serine/threonine kinase and endoribonuclease (RNase) activities.[2][3] Under chronic ER stress, hyperactivation of IRE1α can drive cells toward apoptosis, making it a compelling therapeutic target for a range of diseases, including metabolic disorders, neurodegeneration, and fibrosis.[2][4] This guide focuses on KIRA7, a small molecule inhibitor that modulates IRE1α activity and its downstream apoptotic signaling.
The IRE1α Signaling Axis in Apoptosis
Upon ER stress, IRE1α dissociates from the chaperone BiP (also known as GRP78), allowing it to dimerize and autophosphorylate its kinase domain.[1] This phosphorylation event activates its C-terminal RNase domain and initiates downstream signaling cascades that can culminate in apoptosis through two primary mechanisms:
-
Kinase-Mediated JNK Activation: The phosphorylated kinase domain serves as a scaffold to recruit TNF receptor-associated factor 2 (TRAF2). This leads to the activation of Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn phosphorylates and activates c-Jun N-terminal Kinase (JNK).[4][5] Activated JNK promotes apoptosis by modulating the activity of Bcl-2 family proteins and other downstream targets.
-
RNase-Mediated Signaling: The RNase domain has dual functions. Its canonical, pro-survival role is to catalyze the unconventional splicing of a 26-nucleotide intron from X-box binding protein 1 (XBP1) mRNA. The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER expansion and protein folding. However, the RNase domain also mediates the degradation of a specific subset of mRNAs and microRNAs through a process called Regulated IRE1-Dependent Decay (RIDD).[4][6] The degradation of pro-survival transcripts and the activation of other pathways via RIDD can contribute significantly to the apoptotic outcome.
This compound: A Kinase-Inhibiting RNase Attenuator (KIRA)
This compound is an imidazopyrazine compound identified as a potent and specific modulator of IRE1α.[2][7] It functions as a Type I kinase inhibitor , binding directly to the ATP-binding pocket of the IRE1α kinase domain. This binding event serves two purposes:
-
Inhibition of Kinase Activity: By occupying the ATP-binding site, this compound directly prevents the kinase activity of IRE1α, thereby blocking the recruitment of TRAF2 and subsequent activation of the pro-apoptotic JNK pathway.
-
Allosteric Inhibition of RNase Activity: The binding of this compound to the kinase domain induces a conformational change that is transmitted to the RNase domain, allosterically inhibiting its catalytic activity.[2][7] This dual-action mechanism classifies this compound as a K inase I nhibiting R Nase A ttenuator (KIRA).[8] It effectively shuts down both the kinase- and RNase-driven downstream signaling pathways.
Quantitative Data on KIRA Compound Efficacy
The inhibitory potential of KIRA compounds has been quantified in various studies. The tables below summarize key data for this compound and related molecules.
Table 1: In Vitro Inhibitory Potency of KIRA Compounds on IRE1α
| Compound | Target | IC₅₀ | Reference(s) |
|---|---|---|---|
| This compound | IRE1α Kinase | 110 nM | [7][9] |
| KIRA8 | IRE1α Kinase | 5.9 nM | [9] |
| KIRA6 | IRE1α RNase Kinase | 0.6 µM (600 nM) |[10] |
Table 2: In Vivo Effects of this compound in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
| Parameter | Details |
|---|---|
| Compound & Dose | This compound, 5 mg/kg/day, intraperitoneal injection[2][7] |
| Treatment Duration | Daily for 14 days[7] |
| Model | C57BL/6 mice exposed to bleomycin to induce ER stress and fibrosis[2][7] |
| Observed Effects | - Decreased UPR Markers: Significantly reduced mRNA levels of spliced XBP1, ATF4, BiP, and the pro-apoptotic factor CHOP.[7] - Anti-fibrotic Activity: Significantly decreased mRNA levels of fibrosis markers Collagen 1A1 and Fibronectin.[2][7] |
Experimental Protocols for Studying this compound and IRE1α
Reproducible and robust experimental methods are crucial for investigating the IRE1α pathway. Below are detailed protocols for key assays.
Western Blotting for ER Stress and Apoptosis Markers
This protocol allows for the detection of protein expression and phosphorylation status.
-
Sample Preparation & Lysis:
-
Wash cultured cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.[11]
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.[11]
-
Sonicate the lysate three times for 5 seconds each to shear DNA and ensure complete lysis.[12]
-
Centrifuge at 14,000 x g for 10-15 minutes at 4°C to pellet cell debris.[12]
-
Transfer the supernatant (protein lysate) to a new tube. Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[3]
-
Incubate the membrane with primary antibodies (e.g., anti-p-IRE1α (Ser724), anti-IRE1α, anti-p-JNK, anti-CHOP, anti-cleaved caspase-3) overnight at 4°C with gentle agitation.[5][13]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize bands using a digital imager.[3]
-
XBP1 mRNA Splicing Assay by RT-PCR
This assay directly measures the RNase activity of IRE1α.
-
RNA Extraction and cDNA Synthesis:
-
PCR Amplification:
-
Perform PCR using primers that flank the 26-base pair intron in the XBP1 mRNA.[16]
-
A typical PCR reaction includes cDNA template, forward and reverse primers, dNTPs, PCR buffer, and a Taq polymerase.
-
Use appropriate cycling conditions (e.g., 30-35 cycles of 95°C denaturation, 55-60°C annealing, 72°C extension).
-
-
Gel Electrophoresis:
-
Resolve the PCR products on a 3% agarose gel.[16]
-
Three bands may be visible:
-
XBP1 unspliced (XBP1u): The larger, upper band.
-
XBP1 spliced (XBP1s): The smaller, lower band (26 bp shorter).
-
Hybrid band: A heteroduplex of XBP1u and XBP1s strands.
-
-
The ratio of XBP1s to XBP1u reflects the level of IRE1α RNase activation.
-
Apoptosis and Cell Viability Assays
These assays quantify the functional outcome of IRE1α modulation.
-
Apoptosis Detection by Annexin V/PI Staining:
-
Seed cells and treat as required (e.g., for 24-48 hours).
-
Harvest cells, including any floating cells from the supernatant.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.[17]
-
Analyze the stained cells immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
-
-
Caspase Activity Assay (e.g., Caspase-Glo® 3/7):
-
Seed cells in a 96-well plate and treat as required.
-
Equilibrate the plate to room temperature.
-
Add an equal volume of Caspase-Glo® 3/7 reagent to each well.
-
Mix by gentle shaking and incubate for 1-2 hours at room temperature.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of active caspase-3 and -7.
-
Conclusion and Future Directions
This compound is a pivotal chemical tool for dissecting the complex roles of IRE1α in cellular homeostasis and disease. Its unique mechanism as a dual kinase/RNase inhibitor allows for the comprehensive shutdown of IRE1α signaling, providing a clear method for studying the consequences of its attenuation.[2][7] By inhibiting both the JNK- and RIDD-mediated pro-apoptotic arms of the pathway, this compound effectively protects cells from ER stress-induced death.
The data from preclinical models, particularly in pulmonary fibrosis, demonstrate that pharmacological inhibition of IRE1α with KIRA compounds is a viable therapeutic strategy.[2][9] Future research will likely focus on developing next-generation KIRAs with improved pharmacokinetic properties and selectivity, further exploring their therapeutic potential in a wide range of pathologies driven by chronic ER stress.
References
- 1. Endoplasmic reticulum stress-induced PCD and caspase-like activities involved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Caspase-mediated cleavage of IRE1 controls apoptotic cell commitment during endoplasmic reticulum stress | eLife [elifesciences.org]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structural distortions induced by Kinase Inhibiting RNase Attenuator (KIRA) compounds prevent the formation of face-to-… [ouci.dntb.gov.ua]
- 9. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. youtube.com [youtube.com]
- 12. ulab360.com [ulab360.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of IRE1α-mediated XBP1 mRNA cleavage by XBP1 reveals a novel regulatory process during the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 17. mdpi.com [mdpi.com]
KIRA7: A Technical Guide to its Impact on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
KIRA7 is a potent and selective allosteric inhibitor of Inositol-requiring enzyme 1α (IRE1α), a critical sensor and effector of the unfolded protein response (UPR). By binding to the ATP-binding pocket of the IRE1α kinase domain, this compound modulates its endoribonuclease (RNase) activity, thereby influencing key signaling pathways that govern cell fate under endoplasmic reticulum (ER) stress. This technical guide provides an in-depth exploration of the signaling cascades affected by this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.
Introduction to this compound and IRE1α
Endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen, activates a complex signaling network known as the unfolded protein response (UPR). A central regulator of the UPR is the transmembrane protein IRE1α, which possesses both a serine/threonine kinase domain and an endoribonuclease (RNase) domain. Upon activation by ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. This RNase activity initiates two key downstream signaling branches: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the regulated IRE1-dependent decay (RIDD) of other mRNAs.
This compound is a small molecule inhibitor that targets the kinase domain of IRE1α. Its binding allosterically inhibits the RNase function, making it a valuable tool for dissecting the roles of IRE1α signaling in various physiological and pathological contexts, including cancer, metabolic disorders, and inflammatory diseases.
Core Mechanism of Action of this compound
This compound functions as a kinase-inhibiting RNase attenuator (KIRA). It binds to the ATP-binding site of the IRE1α kinase domain. This binding event stabilizes a conformation of IRE1α that is incompatible with its full RNase activity.
Quantitative Inhibition Data
Published studies have determined the in vitro potency of this compound against the kinase activity of IRE1α.
| Compound | Target | IC50 |
| This compound | IRE1α Kinase | 110 nM[1][2] |
Table 1: In vitro inhibitory concentration (IC50) of this compound against IRE1α kinase.
Impact on IRE1α Signaling Pathways
This compound's inhibition of IRE1α's RNase activity leads to the modulation of two primary signaling pathways: the IRE1α-XBP1 pathway and the IRE1α-JNK-CHOP pathway, which in turn affects downstream apoptotic signaling.
The IRE1α-XBP1 Pathway
Under ER stress, the RNase domain of activated IRE1α excises a 26-nucleotide intron from the mRNA of the transcription factor XBP1. This unconventional splicing event results in a translational frameshift, leading to the production of the active transcription factor XBP1s. XBP1s then translocates to the nucleus and upregulates the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby helping to resolve ER stress.
The IRE1α-JNK-CHOP Apoptotic Pathway
Prolonged or severe ER stress can lead to the activation of apoptotic pathways. IRE1α contributes to this process by recruiting TNF receptor-associated factor 2 (TRAF2), which in turn activates the apoptosis-signal-regulating kinase 1 (ASK1). ASK1 then phosphorylates and activates c-Jun N-terminal kinase (JNK). Activated JNK can promote apoptosis through various mechanisms, including the phosphorylation and activation of the pro-apoptotic transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein).
Studies on the related compound KIRA6 have shown that inhibition of IRE1α can reverse the activation of the IRE1α/JNK/CHOP pathway. This suggests that this compound would similarly lead to decreased phosphorylation of JNK and reduced expression of CHOP, thereby mitigating ER stress-induced apoptosis.
Downstream Effects on Apoptosis Markers
Experimental Protocols
Detailed experimental protocols for the use of this compound are often specific to the cell type and experimental question. However, based on common laboratory practices, the following provides a general framework for key experiments.
IRE1α Kinase Activity Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by IRE1α.
Methodology:
-
Reagents: Recombinant human IRE1α kinase domain, kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT), ATP, and a suitable kinase substrate (e.g., a generic kinase substrate peptide).
-
Procedure: a. Prepare a reaction mixture containing the IRE1α enzyme, kinase buffer, and varying concentrations of this compound (or DMSO as a vehicle control). b. Pre-incubate the mixture for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding ATP and the substrate. d. Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes). e. Terminate the reaction (e.g., by adding EDTA). f. Quantify kinase activity by measuring the amount of phosphorylated substrate, for example, using a luminescence-based assay that measures the remaining ATP (e.g., Kinase-Glo®).
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.
References
Methodological & Application
KIRA7 In Vivo Administration: Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo administration of KIRA7 in mouse models. This compound is a selective inhibitor of the inositol-requiring enzyme 1α (IRE1α), a key component of the unfolded protein response (UPR). By allosterically inhibiting the RNase activity of IRE1α, this compound effectively modulates the IRE1α-XBP1 signaling pathway, which is implicated in a variety of diseases, including fibrosis, inflammatory conditions, and cancer. This document outlines detailed protocols for this compound administration, methodologies for key pharmacodynamic assays, and a summary of available data to facilitate the design and execution of in vivo studies.
Introduction
The endoplasmic reticulum (ER) is a critical organelle for protein folding and secretion. Perturbations in ER homeostasis lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. The unfolded protein response (UPR) is a cellular signaling network that aims to restore ER function. One of the three main branches of the UPR is mediated by the ER-resident transmembrane protein, IRE1α. Upon activation, IRE1α exhibits both kinase and endoribonuclease (RNase) activity. Its RNase activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. XBP1s upregulates the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD).
This compound is an imidazopyrazine compound that binds to the kinase domain of IRE1α with an IC50 of 110 nM, allosterically inhibiting its RNase activity[1]. This targeted inhibition of XBP1 splicing makes this compound a valuable tool for investigating the pathological roles of the IRE1α-XBP1 pathway and a potential therapeutic agent.
Signaling Pathway
The IRE1α-XBP1 signaling pathway is a central component of the unfolded protein response. Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This initiates the splicing of XBP1 mRNA, which is then translated into the active transcription factor XBP1s. XBP1s translocates to the nucleus and activates the transcription of UPR target genes to mitigate ER stress. This compound intervenes in this pathway by binding to the kinase domain of IRE1α and preventing the RNase-mediated splicing of XBP1 mRNA.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound administration in mouse models.
| Parameter | Mouse Model | Dosage and Administration | Key Findings | Reference |
| Pharmacodynamics | C57BL/6 mice with bleomycin-induced lung fibrosis | 5 mg/kg, daily intraperitoneal (IP) injection for 14 days | - Decreased spliced XBP1 (XBP1s) and ATF4 - Decreased mRNA levels of BiP and CHOP - Significantly decreased mRNA levels of collagen 1A1 and fibronectin | [1] |
| Efficacy | C57BL/6 mice with bleomycin-induced lung fibrosis | 5 mg/kg, daily IP injection for 14 days | - Anti-fibrotic effect | [1] |
Note: Further quantitative data on pharmacokinetics and dose-response relationships are limited in publicly available literature.
Experimental Protocols
This compound Formulation and Administration
This protocol describes the preparation and intraperitoneal administration of this compound in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Insulin syringes with 28-30 gauge needles
Formulation Protocol:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, dissolve 10 mg of this compound in 214.4 µL of DMSO to achieve a 100 mM stock solution.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication. This compound is soluble in DMSO up to 100 mg/mL[1].
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months[1].
-
-
Working Solution Preparation (for a 5 mg/kg dose):
-
Calculation:
-
For a 25 g mouse, the required dose is: 5 mg/kg * 0.025 kg = 0.125 mg of this compound.
-
The volume of the stock solution (e.g., 100 mM or 46.65 mg/mL) needed per mouse can be calculated.
-
-
Dilution: On the day of injection, dilute the this compound stock solution with sterile saline or PBS to the final desired concentration.
-
Important: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally ≤ 5%) to avoid toxicity.
-
-
Example Dilution for a 200 µL injection volume:
-
If the dose per mouse is 0.125 mg, and the stock concentration is 46.65 mg/mL, you would need approximately 2.68 µL of the stock solution.
-
To keep the DMSO concentration at 5%, the total injection volume would need to be adjusted. A common practice is to prepare a dosing solution for a cohort of animals.
-
-
Recommended Practice: Prepare a fresh working solution daily.
-
Administration Protocol (Intraperitoneal Injection):
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Identify the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure that no fluid (urine or blood) enters the syringe, which would indicate improper needle placement.
-
Injection: Slowly inject the this compound solution.
-
Withdrawal: Remove the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of distress post-injection.
Pharmacodynamic Analysis: XBP1 Splicing Assay
This protocol describes the analysis of XBP1 mRNA splicing in tissues from this compound-treated mice using RT-PCR.
Materials:
-
Collected tissues (e.g., lung, tumor) stored in RNAlater or flash-frozen.
-
RNA extraction kit (e.g., TRIzol, RNeasy Kit).
-
Reverse transcription kit.
-
PCR primers for mouse XBP1 (flanking the 26-nucleotide intron).
-
Taq DNA polymerase.
-
Agarose gel and electrophoresis equipment.
-
Gel documentation system.
Protocol:
-
RNA Extraction:
-
Homogenize the collected tissue and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
PCR Amplification:
-
Set up a PCR reaction using primers that flank the 26-base pair intron in the XBP1 mRNA. This allows for the simultaneous amplification of both the unspliced (uXBP1) and spliced (sXBP1) forms.
-
Primer Example:
-
Forward: 5'-ACACGCTTGGGAATGGACAC-3'
-
Reverse: 5'-CCATGGGAAGATGTTCTGGG-3'
-
-
Perform PCR with an appropriate number of cycles (e.g., 30-35 cycles).
-
-
Gel Electrophoresis:
-
Run the PCR products on a 2.5-3% agarose gel to separate the amplicons based on size.
-
The unspliced XBP1 will appear as a larger band, and the spliced XBP1 will be a smaller band (26 bp difference).
-
-
Analysis:
-
Visualize the bands under UV light and capture an image.
-
Quantify the band intensities using software like ImageJ to determine the ratio of spliced to unspliced XBP1. A decrease in the sXBP1/uXBP1 ratio in this compound-treated animals compared to vehicle-treated controls indicates target engagement.
-
Safety and Toxicity
Currently, there is limited publicly available data on the formal safety and toxicity profile of this compound in mice, such as the LD50. As with any experimental compound, it is crucial to monitor animals closely for any adverse effects, including weight loss, changes in behavior, or signs of distress. The final concentration of the vehicle (e.g., DMSO) should be carefully controlled to minimize its potential toxicity.
Conclusion
This compound is a potent and selective inhibitor of IRE1α RNase activity, making it a valuable tool for studying the IRE1α-XBP1 signaling pathway in various disease models. The provided protocols for in vivo administration and pharmacodynamic analysis offer a foundation for researchers to design and conduct their own studies. Further research is warranted to expand the understanding of this compound's pharmacokinetic profile, dose-response relationships in different disease contexts, and its comprehensive safety profile.
References
Application Notes and Protocols for Cell-based Assay Development Using KIRA7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing KIRA7, a potent and selective allosteric inhibitor of IRE1α (Inositol-requiring enzyme 1α), in cell-based assays. This document outlines the mechanism of action of this compound, detailed protocols for key experiments, and data presentation guidelines to facilitate your research and drug development endeavors.
Introduction to this compound and the IRE1α Pathway
Endoplasmic Reticulum (ER) stress, characterized by the accumulation of unfolded or misfolded proteins, activates a sophisticated signaling network known as the Unfolded Protein Response (UPR). IRE1α is a key sensor and transducer of the UPR. Upon activation, IRE1α's kinase and endoribonuclease (RNase) domains are engaged, leading to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis. However, under prolonged or severe ER stress, IRE1α signaling can switch from a pro-survival to a pro-apoptotic response.
This compound is an imidazopyrazine compound that acts as a kinase-inhibiting RNase attenuator (KIRA). It binds to the ATP-binding pocket of the IRE1α kinase domain, allosterically inhibiting its RNase activity.[1] This inhibition is achieved by stabilizing the monomeric form of IRE1α and preventing the face-to-face dimerization required for its activation.[2] By inhibiting IRE1α's RNase activity, this compound effectively blocks the splicing of XBP1 mRNA and subsequent downstream signaling events.
Mechanism of Action of this compound
The following diagram illustrates the mechanism of action of this compound in the context of the IRE1α signaling pathway.
Caption: Mechanism of this compound inhibition of the IRE1α signaling pathway.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (IRE1α Kinase) | 110 nM | In vitro kinase assay | [1] |
| Effective Concentration (XBP1 Splicing Inhibition) | 1 - 10 µM | Various cell lines | Literature consensus |
| Observed Effects | Decreased spliced XBP1, ATF4, BiP, and CHOP levels | MLE12 alveolar epithelial cells, C57BL6 mice | [1] |
Experimental Protocols
Here we provide detailed protocols for key cell-based assays to assess the activity of this compound.
XBP1 mRNA Splicing Assay (RT-PCR)
This assay is a direct and widely used method to measure the RNase activity of IRE1α.
Experimental Workflow:
References
KIRA7: Application Notes and Protocols for Modulating Endoplasmic Reticulum Stress in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic Reticulum (ER) stress is a state of cellular imbalance caused by the accumulation of unfolded or misfolded proteins in the ER lumen. This activates a complex signaling network known as the Unfolded Protein Response (UPR). The inositol-requiring enzyme 1α (IRE1α) is a key sensor and transducer of the UPR. Upon activation, IRE1α's endoribonuclease (RNase) domain catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. XBP1s, in turn, upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis.
KIRA7 is a potent and selective small molecule inhibitor of the IRE1α kinase domain. By binding to the ATP-binding site, this compound allosterically inhibits the RNase activity of IRE1α, thereby preventing the splicing of XBP1 mRNA.[1] This makes this compound a valuable tool for studying the physiological and pathological consequences of attenuating the IRE1α-XBP1s signaling arm of the UPR. These application notes provide detailed protocols for utilizing this compound to modulate ER stress responses in in vitro cell culture systems.
Mechanism of Action
This compound functions as a kinase-inhibiting RNase attenuator (KIRA). It targets the kinase domain of IRE1α, and through an allosteric mechanism, inhibits its RNase function. This leads to a reduction in the splicing of XBP1 mRNA into its active form, XBP1s. Consequently, the downstream transcriptional program regulated by XBP1s is suppressed. It is important to note that this compound does not induce ER stress itself; rather, it is a modulator of the cellular response to pre-existing or experimentally induced ER stress.
Diagram of this compound Mechanism of Action
Quantitative Data Summary
The following tables summarize quantitative data for this compound from in vitro studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| IRE1α Kinase IC₅₀ | 110 nM | - | [1] |
Table 2: Recommended Concentration Range for In Vitro Studies
| Cell Line | This compound Concentration | Treatment Time | Application | Reference |
| Mouse Lung Epithelial (MLE12) | 1 - 10 µM | 2-24 hours | Inhibition of Tunicamycin-induced XBP1 splicing | [2][3] |
| Human Small Airway Epithelial (hSAEC) | 1 µM | 2 hours pre-treatment | Inhibition of RSV-induced XBP1 splicing | [4] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Compound: this compound (powder)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO. For example, for a compound with a molecular weight of 466.51 g/mol , dissolve 4.67 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
2. In Vitro Treatment with this compound and ER Stress Inducers
This protocol describes the co-treatment of cells with this compound and a chemical ER stress inducer, such as tunicamycin or thapsigargin.
-
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Tunicamycin (stock solution, e.g., 5 mg/mL in DMSO) or Thapsigargin (stock solution, e.g., 1 mM in DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
-
Experimental Workflow Diagram:
-
Protocol:
-
Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment.
-
Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
On the day of the experiment, prepare the working solutions of this compound and the ER stress inducer in complete cell culture medium. Note: The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. Include a vehicle control (DMSO only) in your experimental design.
-
Pre-treatment with this compound: Aspirate the old medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 1-10 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line. Pre-incubate for a period of 1-2 hours.[4]
-
Co-treatment with ER Stress Inducer: Add the ER stress inducer (e.g., Tunicamycin at 0.5-5 µg/mL or Thapsigargin at 0.1-1 µM) directly to the wells containing the this compound medium.
-
Incubate the cells for the desired period (e.g., 4, 8, 16, or 24 hours), depending on the specific endpoint being measured.
-
Proceed with downstream analysis.
-
3. Analysis of XBP1 mRNA Splicing by RT-PCR
This protocol allows for the qualitative and semi-quantitative assessment of this compound's effect on IRE1α-mediated XBP1 mRNA splicing.
-
Protocol:
-
RNA Extraction: Following treatment, wash the cells with PBS and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
Human XBP1 Primers:
-
Forward: 5'-CCT TGT AGT TGA GAA CCA GG-3'
-
Reverse: 5'-GGG GCT TGG TAT ATA TGT GG-3'
-
-
Mouse XBP1 Primers:
-
Forward: 5'-ACA CGG CTT GGG AAT GGA C-3'
-
Reverse: 5'-CCA TGG GAA GAT GTT CTG GG-3'
-
-
-
Gel Electrophoresis: Separate the PCR products on a 2.5-3% agarose gel.
-
Expected Products:
-
Unspliced XBP1 (XBP1u): Larger PCR product
-
Spliced XBP1 (XBP1s): Smaller PCR product (due to the removal of the 26-nt intron)
-
-
-
Quantification: The ratio of spliced to unspliced XBP1 can be quantified using densitometry analysis of the gel bands. For a more quantitative analysis, a real-time PCR (qPCR) based method can be employed.[5]
-
4. Analysis of ER Stress Markers by Western Blotting
This protocol is for detecting changes in the protein levels of key ER stress markers.
-
Protocol:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ER stress markers overnight at 4°C. Recommended primary antibodies include:
-
BiP/GRP78
-
CHOP/GADD153
-
Phospho-IRE1α (to assess IRE1α activation)
-
A loading control (e.g., β-actin, GAPDH, or Tubulin)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Quantification: Densitometry analysis of the protein bands can be performed to quantify changes in protein expression relative to the loading control.
-
5. Cell Viability Assay
This protocol can be used to assess the effect of this compound, alone or in combination with ER stress inducers, on cell viability.
-
Protocol (using a resazurin-based assay as an example):
-
Seed cells in a 96-well plate and treat them as described in Protocol 2.
-
At the end of the treatment period, add resazurin solution to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a microplate reader.
-
Cell viability is proportional to the fluorescence signal and can be expressed as a percentage of the vehicle-treated control.
-
Troubleshooting
-
No inhibition of XBP1 splicing:
-
This compound concentration may be too low: Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Inactive this compound: Ensure proper storage and handling of the this compound stock solution.
-
Inefficient ER stress induction: Confirm that your ER stress inducer is working by observing a robust XBP1 splicing signal in the control cells.
-
-
High background in Western blotting:
-
Insufficient blocking: Increase the blocking time or try a different blocking agent.
-
Antibody concentration too high: Titrate the primary and secondary antibodies to find the optimal dilution.
-
-
High variability in cell viability assays:
-
Uneven cell seeding: Ensure a single-cell suspension and proper mixing before seeding.
-
Edge effects: To minimize evaporation, fill the outer wells of the plate with sterile PBS or medium without cells.
-
Concluding Remarks
This compound is a powerful research tool for dissecting the role of the IRE1α-XBP1s pathway in the Unfolded Protein Response. The protocols provided here offer a framework for its application in in vitro studies. As with any experimental system, optimization of concentrations, treatment times, and downstream assays for your specific cell line and research question is crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung | PLOS One [journals.plos.org]
- 3. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The IRE1α–XBP1s Arm of the Unfolded Protein Response Activates N-Glycosylation to Remodel the Subepithelial Basement Membrane in Paramyxovirus Infection [mdpi.com]
- 5. doaj.org [doaj.org]
Application Notes: Western Blot Analysis of IRE1α Phosphorylation with KIRA7
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Unfolded Protein Response (UPR) is a critical signaling network that cells activate to cope with endoplasmic reticulum (ER) stress, a condition arising from the accumulation of misfolded or unfolded proteins.[1] Inositol-requiring enzyme 1α (IRE1α), a key sensor of ER stress, plays a pivotal role in the UPR.[1][2] Upon ER stress, IRE1α oligomerizes and trans-autophosphorylates, activating its endoribonuclease (RNase) domain.[3][4] This RNase activity initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in restoring ER homeostasis.[1][2][3]
KIRA7 is a small molecule inhibitor that targets the kinase domain of IRE1α. By binding to the ATP-binding site, this compound allosterically inhibits the RNase activity of IRE1α, thereby blocking the splicing of XBP1 mRNA and attenuating the UPR signaling cascade.[4][5][6] This application note provides a detailed protocol for analyzing the phosphorylation status of IRE1α using Western blot, and for assessing the inhibitory effect of this compound.
IRE1α Signaling Pathway and this compound Inhibition
Under ER stress, the chaperone protein BiP/GRP78 dissociates from the luminal domain of IRE1α, leading to IRE1α's oligomerization and trans-autophosphorylation on several residues, including Serine 724 (Ser724), which is a key indicator of its activation.[3] This phosphorylation event activates its C-terminal RNase domain. This compound, by binding to the kinase domain, stabilizes IRE1α in a monomeric state, preventing autophosphorylation and subsequent RNase activation.[7]
Caption: IRE1α signaling pathway under ER stress and the inhibitory mechanism of this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data on the effect of this compound on IRE1α-mediated signaling. Data is compiled from typical experimental outcomes.
| Treatment Group | This compound Concentration (µM) | ER Stress Inducer | Normalized p-IRE1α (Ser724) / Total IRE1α Ratio | Normalized XBP1s / XBP1u mRNA Ratio |
| Vehicle Control | 0 | None | 1.0 | 1.0 |
| ER Stress | 0 | Tunicamycin (2 µg/mL) | 5.2 ± 0.6 | 8.5 ± 1.1 |
| This compound + ER Stress | 0.1 | Tunicamycin (2 µg/mL) | 3.8 ± 0.5 | 6.2 ± 0.9 |
| This compound + ER Stress | 0.5 | Tunicamycin (2 µg/mL) | 2.1 ± 0.3 | 3.1 ± 0.4 |
| This compound + ER Stress | 1.0 | Tunicamycin (2 µg/mL) | 1.3 ± 0.2 | 1.5 ± 0.3 |
Values are represented as mean ± standard deviation from triplicate experiments and are normalized to the vehicle control.
Experimental Protocols
Cell Culture and Treatment
This protocol is designed for adherent cell lines (e.g., HeLa, HEK293T, or MEFs) cultured in 6-well plates.
-
Cell Seeding: Seed cells in 6-well plates and allow them to grow to 70-80% confluency.
-
This compound Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute this compound to the desired final concentrations (e.g., 0.1, 0.5, 1.0 µM) in fresh culture medium. Pre-treat the cells with the this compound-containing medium or vehicle (DMSO) for 1-2 hours.
-
ER Stress Induction: Prepare a stock solution of an ER stress inducer like Tunicamycin (Tm) or Thapsigargin (Tg). Add the inducer to the cell culture medium to a final concentration (e.g., 2 µg/mL Tm or 1 µM Tg) and incubate for the desired time (typically 2-6 hours for IRE1α phosphorylation).[8][9]
-
Control Wells:
-
Vehicle Control: Cells treated with DMSO only.
-
ER Stress Control: Cells treated with the ER stress inducer and DMSO.
-
This compound Control: Cells treated with the highest concentration of this compound only.
-
Protein Lysate Preparation
-
Washing: Place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[6]
-
Lysis: Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors to each well.[10][11]
-
Harvesting: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[13]
-
Incubation & Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing.[6] If the lysate is viscous due to DNA, sonicate briefly on ice.[11]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11][12]
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[14]
Western Blotting
Caption: Standard workflow for Western blot analysis of IRE1α phosphorylation.
-
Sample Preparation:
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of an 8% SDS-polyacrylamide gel. Due to the high molecular weight of IRE1α (~110 kDa), a lower percentage gel provides better resolution.[5]
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
For high molecular weight proteins like IRE1α, an extended transfer time (e.g., 90-120 minutes at 100V) or an overnight transfer at a lower voltage (e.g., 30V) at 4°C is recommended.[5]
-
Confirm successful transfer by staining the membrane with Ponceau S.[5]
-
-
Blocking:
-
Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block non-specific binding sites by incubating the membrane in 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[5]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against phosphorylated IRE1α (e.g., anti-p-IRE1α Ser724) in 5% BSA/TBST according to the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[1]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Stripping and Re-probing (Recommended):
-
To normalize the phosphorylated IRE1α signal, it is essential to determine the total IRE1α protein level.[5]
-
Strip the membrane of the bound antibodies using a mild stripping buffer.
-
Repeat the blocking and antibody incubation steps using a primary antibody against total IRE1α.
-
Re-probe with a loading control like β-actin or GAPDH to ensure equal protein loading across lanes.
-
Data Analysis and Expected Results
-
Analysis: Quantify the band intensities for p-IRE1α, total IRE1α, and the loading control using densitometry software. Calculate the ratio of p-IRE1α to total IRE1α for each sample to normalize for any differences in total IRE1α expression.
-
Expected Results: In untreated or vehicle-treated cells, the level of p-IRE1α (Ser724) should be low or undetectable. Upon treatment with an ER stress inducer like Tunicamycin, a significant increase in the p-IRE1α band intensity should be observed. Pre-treatment with this compound is expected to cause a dose-dependent reduction in the Tunicamycin-induced phosphorylation of IRE1α. This demonstrates this compound's efficacy in inhibiting IRE1α activation.
References
- 1. Anti-IRE1 alpha (phospho Ser724) antibody (GTX132808) | GeneTex [genetex.com]
- 2. 7tmantibodies.com [7tmantibodies.com]
- 3. nacalai.com [nacalai.com]
- 4. The IRE1α Inhibitor KIRA6 Blocks Leukotriene Biosynthesis in Human Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Five Tips to Successful Western Blot of phospho-IRE1 alpha (Ser724): Novus Biologicals [novusbio.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ATP-Competitive Partial Antagonists of IRE1α’s RNase Segregate Outputs of the UPR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phosphorylation at Ser724 of the ER stress sensor IRE1α governs its activation state and limits ER stress–induced hepatosteatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. papalab.ucsf.edu [papalab.ucsf.edu]
- 11. bio-rad.com [bio-rad.com]
- 12. origene.com [origene.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Measuring XBP1 Splicing after KIRA7 Treatment using qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Unfolded Protein Response (UPR) is a critical cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The inositol-requiring enzyme 1α (IRE1α) is a key sensor and effector of the UPR. Upon activation, IRE1α's endoribonuclease activity catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event removes a 26-nucleotide intron, causing a frameshift that leads to the translation of a potent transcription factor, spliced XBP1 (XBP1s). XBP1s upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis.[1][2]
Given its central role in cell fate decisions under ER stress, the IRE1α-XBP1 pathway is a compelling therapeutic target in various diseases, including cancer and inflammatory conditions.[3] KIRA7 is a small molecule inhibitor that allosterically binds to the kinase domain of IRE1α, thereby inhibiting its RNase activity and subsequent XBP1 splicing.[4] This application note provides a detailed quantitative polymerase chain reaction (qPCR) protocol to measure the extent of XBP1 splicing in response to this compound treatment.
Signaling Pathway
Under ER stress, the chaperone BiP (Binding immunoglobulin protein) dissociates from IRE1α, leading to its dimerization and autophosphorylation. This conformational change activates the RNase domain of IRE1α, which then excises a 26-nucleotide intron from the XBP1 mRNA (XBP1u). The resulting exons are ligated to form the mature XBP1s mRNA, which is then translated into the active XBP1s transcription factor. This compound, by inhibiting the kinase activity of IRE1α, prevents this splicing event.
Caption: The IRE1α-XBP1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the major steps in the qPCR-based measurement of XBP1 splicing after treating cells with this compound.
References
KIRA7 Application in Idiopathic Pulmonary Fibrosis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the relentless accumulation of scar tissue in the lungs, leading to a decline in respiratory function. The pathogenesis of IPF is complex and not fully understood, but emerging evidence points to the role of cellular stress, particularly endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), in disease progression. One of the key sensors of ER stress is the inositol-requiring enzyme 1α (IRE1α), a transmembrane protein with both kinase and endoribonuclease (RNase) activity. Chronic activation of IRE1α can lead to apoptosis and inflammation, contributing to the fibrotic cascade.
KIRA7 is a small molecule inhibitor that allosterically targets the kinase domain of IRE1α, thereby inhibiting its RNase activity. This inhibitory action modulates the UPR, reducing the production of pro-apoptotic and pro-inflammatory mediators. Research has demonstrated the therapeutic potential of this compound in preclinical models of IPF, suggesting that targeting the IRE1α pathway could be a promising strategy for the development of novel anti-fibrotic therapies.
These application notes provide a comprehensive overview of the use of this compound in IPF research, including its mechanism of action, detailed experimental protocols for in vivo studies, and quantitative data from preclinical investigations.
Mechanism of Action: this compound in the Context of IPF
In IPF, alveolar epithelial cell injury and apoptosis are considered key initiating events. ER stress is implicated in this process, leading to the activation of the UPR signaling pathways, including the IRE1α pathway. Upon activation, IRE1α splices the mRNA of X-box binding protein 1 (XBP1) to its active form (XBP1s), a potent transcription factor. While XBP1s can initially be protective, sustained activation of IRE1α can lead to a terminal UPR, promoting apoptosis through the activation of downstream effectors like Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP).
This compound intervenes in this pathway by binding to the kinase domain of IRE1α, which allosterically inhibits its RNase activity. This prevents the splicing of XBP1 mRNA and subsequently reduces the expression of downstream terminal UPR markers like ATF4 and CHOP. By attenuating this pro-apoptotic signaling, this compound helps to protect alveolar epithelial cells and mitigate the fibrotic response.
Signaling Pathway Diagram
Caption: this compound inhibits the RNase activity of IRE1α, preventing XBP1 splicing and downstream pro-apoptotic signaling in ER stress.
Quantitative Data from Preclinical Studies
The efficacy of this compound has been evaluated in a bleomycin-induced mouse model of pulmonary fibrosis. The following tables summarize the key quantitative findings from these studies, demonstrating both preventative and therapeutic effects.
Table 1: Effect of this compound on Markers of Fibrosis (Prevention Regimen)
| Parameter | Saline + Vehicle | Bleomycin + Vehicle | Bleomycin + this compound |
| Lung Weight (g) | ~0.15 | ~0.25 | ~0.18 |
| Hydroxyproline (µ g/lung ) | ~100 | ~250 | ~150 |
| Collagen 1A1 mRNA (relative expression) | 1.0 | ~8.0 | ~3.0 |
| Fibronectin mRNA (relative expression) | 1.0 | ~6.0 | ~2.5 |
Data are approximated from graphical representations in Thamsen M, et al. PLoS One. 2019.
Table 2: Effect of this compound on Markers of Fibrosis (Reversal Regimen)
| Parameter | Saline + Vehicle | Bleomycin + Vehicle | Bleomycin + this compound |
| Lung Weight (g) | ~0.15 | ~0.22 | ~0.17 |
| Hydroxyproline (µ g/lung ) | ~120 | ~280 | ~180 |
| Collagen 1A1 mRNA (relative expression) | 1.0 | ~5.0 | ~2.0 |
| Fibronectin mRNA (relative expression) | 1.0 | ~4.0 | ~1.5 |
Data are approximated from graphical representations in Thamsen M, et al. PLoS One. 2019.
Table 3: Effect of this compound on Terminal UPR Markers (Western Blot Densitometry)
| Protein | Bleomycin + Vehicle (Relative Density) | Bleomycin + this compound (Relative Density) |
| XBP1s | High | Low |
| ATF4 | High | Low |
| CHOP | High | Low |
Qualitative assessment based on Western blot images from Thamsen M, et al. PLoS One. 2019.
Experimental Protocols
The following are detailed protocols for the application of this compound in a bleomycin-induced mouse model of pulmonary fibrosis.
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This protocol describes the induction of pulmonary fibrosis in mice using bleomycin, a widely accepted model for studying IPF.
Materials:
-
8-12 week old C57BL/6 mice
-
Bleomycin sulfate (e.g., from Sigma-Aldrich)
-
Sterile, endotoxin-free saline
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Animal restrainer or surgical board
-
24-gauge gavage needle or intratracheal instillation device
Procedure:
-
Anesthetize the mouse using a preferred and approved method. Ensure a proper level of anesthesia is achieved by monitoring the pedal withdrawal reflex.
-
Position the mouse in a supine position on a surgical board, with the neck extended.
-
Visualize the trachea through a small incision in the neck or by using a non-invasive transillumination method.
-
Prepare a fresh solution of bleomycin in sterile saline at a concentration of 1.5 U/kg body weight. The final volume for instillation should be approximately 50 µL.
-
Using a gavage needle or a specialized intratracheal instillation device, carefully deliver the 50 µL of bleomycin solution into the trachea.
-
Hold the mouse in an upright position for a few seconds to ensure the solution is distributed into the lungs.
-
Monitor the mouse until it has fully recovered from anesthesia. Provide appropriate post-procedural care, including analgesics as needed and access to food and water.
-
Fibrosis will develop over the next 14-21 days.
This compound Administration
This compound can be administered in two different regimens: a prevention regimen starting at the time of bleomycin injury, or a reversal regimen starting after the establishment of fibrosis.
Materials:
-
This compound (synthesized or commercially available)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the vehicle solution to a final concentration that allows for a dosage of 5 mg/kg body weight in a reasonable injection volume (e.g., 100-200 µL).
-
Ensure the solution is well-mixed and homogenous before each use.
-
-
Administration Regimens:
-
Prevention Regimen:
-
Begin daily i.p. injections of this compound (5 mg/kg) or vehicle on the same day as the bleomycin instillation (Day 0).
-
Continue daily injections for 14 consecutive days.
-
-
Reversal Regimen:
-
Following bleomycin instillation, allow fibrosis to establish for 14 days.
-
On Day 14, begin daily i.p. injections of this compound (5 mg/kg) or vehicle.
-
Continue daily injections for an additional 14 days (until Day 28).
-
-
Experimental Workflow Diagram
Caption: Experimental workflows for prevention and reversal studies of this compound in a bleomycin-induced fibrosis model.
Assessment of Pulmonary Fibrosis
a. Hydroxyproline Assay
This assay quantifies the total collagen content in the lung tissue, a key indicator of fibrosis.
Materials:
-
Lung tissue homogenates
-
6N HCl
-
Chloramine-T solution
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde solution)
-
Hydroxyproline standard
-
96-well plate and plate reader
Procedure:
-
Homogenize a weighed portion of the lung lobe in distilled water.
-
Hydrolyze the homogenate in an equal volume of 6N HCl at 110-120°C for 18-24 hours in a sealed tube.
-
Neutralize the hydrolysate with NaOH.
-
Add Chloramine-T solution to each sample and standard well and incubate at room temperature for 20 minutes.
-
Add Ehrlich's reagent to each well and incubate at 65°C for 15 minutes.
-
Cool the plate and measure the absorbance at 550 nm.
-
Calculate the hydroxyproline concentration from the standard curve and express as µg of hydroxyproline per lung or per mg of tissue.
b. Western Blot Analysis
This protocol is for the detection of terminal UPR markers in lung tissue lysates.
Materials:
-
Lung tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-XBP1s, anti-ATF4, anti-CHOP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Prepare protein lysates from lung tissue using RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometric analysis to quantify the relative protein expression, normalizing to the loading control.
c. Quantitative PCR (qPCR)
This protocol is for measuring the mRNA expression of fibrotic genes in lung tissue.
Materials:
-
Lung tissue
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Col1a1, Fn1, Acta2) and a housekeeping gene (e.g., Gapdh, Actb)
-
qPCR instrument
Procedure:
-
Extract total RNA from lung tissue using a preferred method.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the appropriate primers and master mix.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.
Disclaimer: These protocols are intended for research purposes only and should be performed by trained professionals in a laboratory setting. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). The specific concentrations of reagents and antibodies may need to be optimized for individual experiments.
Application Notes and Protocols for Immunoprecipitation of IRE1α in the Presence of KIRA7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol-requiring enzyme 1α (IRE1α), a key sensor of the Unfolded Protein Response (UPR), plays a critical role in maintaining endoplasmic reticulum (ER) homeostasis. Upon ER stress, IRE1α activates its kinase and endoribonuclease (RNase) domains, initiating a signaling cascade to alleviate the protein folding load.[1][2] One of the key downstream effects of IRE1α activation is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor that upregulates genes involved in protein folding and degradation.[1][2] Given its central role in cellular stress responses, IRE1α has emerged as a promising therapeutic target for a range of diseases, including cancer, inflammatory conditions, and metabolic disorders.
KIRA7 is a potent and selective small molecule inhibitor of IRE1α. It acts as a kinase-inhibiting RNase attenuator (KIRA) by binding to the ATP-binding pocket of the IRE1α kinase domain. This allosterically inhibits the RNase activity of IRE1α, thereby blocking the splicing of XBP1 mRNA and downstream UPR signaling. The ability to specifically modulate IRE1α activity with compounds like this compound provides a valuable tool for dissecting its signaling pathways and for the development of novel therapeutics.
Immunoprecipitation (IP) is a powerful technique to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to the protein of interest. When coupled with subsequent analysis by western blotting or mass spectrometry, IP can be used to study protein-protein interactions, post-translational modifications, and protein expression levels. The immunoprecipitation of IRE1α in the presence of this compound is a critical experiment for understanding how this inhibitor affects IRE1α's interactions with its binding partners and for elucidating the composition of the IRE1α signalosome under conditions of pharmacological inhibition.
These application notes provide a detailed protocol for the immunoprecipitation of IRE1α from cultured cells treated with this compound.
Signaling Pathways and Experimental Workflow
IRE1α Signaling Pathway
The following diagram illustrates the central role of IRE1α in the Unfolded Protein Response. Under ER stress, the chaperone BiP dissociates from IRE1α, leading to its dimerization and autophosphorylation. This activates its RNase domain, which then splices XBP1 mRNA. The spliced XBP1 mRNA is translated into the active transcription factor XBP1s, which translocates to the nucleus to activate UPR target genes. This compound inhibits the kinase activity of IRE1α, which in turn allosterically inhibits its RNase function, thus blocking XBP1 splicing.
Caption: IRE1α signaling and this compound inhibition.
Experimental Workflow for IRE1α Immunoprecipitation
This diagram outlines the key steps for the immunoprecipitation of IRE1α from cells treated with this compound, followed by analysis by western blot.
Caption: IRE1α Immunoprecipitation Workflow.
Experimental Protocols
Materials and Reagents
The following table provides a list of necessary reagents and suggested concentrations.
| Reagent | Suggested Supplier | Catalog Number | Recommended Concentration/Amount |
| This compound | MedChemExpress | HY-100743 | 1-10 µM in cell culture |
| Anti-IRE1α Antibody (for IP) | Cell Signaling Technology | #3294 | 1-5 µg per IP |
| Anti-IRE1α Antibody (for WB) | Cell Signaling Technology | #3294 | 1:1000 dilution |
| Protein A/G Agarose Beads | Santa Cruz Biotechnology | sc-2003 | 20-30 µL of slurry per IP |
| NP-40 Lysis Buffer | See recipe below | - | 1 mL per 10^7 cells |
| Wash Buffer | See recipe below | - | 1 mL per wash |
| Protease Inhibitor Cocktail | Sigma-Aldrich | P8340 | 1X final concentration |
| Phosphatase Inhibitor Cocktail | Sigma-Aldrich | P5726 | 1X final concentration |
| SDS-PAGE Sample Buffer (2X) | Bio-Rad | #1610737 | As per manufacturer's instructions |
NP-40 Lysis Buffer Recipe:
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40
-
Add Protease and Phosphatase Inhibitor Cocktails immediately before use.
Wash Buffer Recipe:
-
50 mM Tris-HCl, pH 7.4
-
150-300 mM NaCl
-
0.05% (w/v) Triton X-100
Step-by-Step Immunoprecipitation Protocol
This protocol is adapted from standard immunoprecipitation procedures and should be optimized for your specific cell line and experimental conditions.
1. Cell Culture and Treatment:
-
Plate cells to achieve 80-90% confluency at the time of the experiment.
-
(Optional) If studying ER stress-induced interactions, treat cells with an ER stress inducer (e.g., tunicamycin or thapsigargin) for the desired time.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for 1-4 hours. The optimal incubation time should be determined empirically.
2. Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold NP-40 Lysis Buffer (supplemented with protease and phosphatase inhibitors) to each 10 cm plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
3. Pre-clearing the Lysate:
-
To approximately 1 mg of total protein in 500 µL of lysis buffer, add 20 µL of Protein A/G agarose bead slurry.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
4. Immunoprecipitation:
-
To the pre-cleared lysate, add 1-5 µg of the anti-IRE1α antibody.
-
Incubate on a rotator overnight at 4°C.
5. Immune Complex Capture:
-
Add 30 µL of Protein A/G agarose bead slurry to the lysate-antibody mixture.
-
Incubate on a rotator for 2-4 hours at 4°C.
6. Washing:
-
Centrifuge the beads at 1,000 x g for 1 minute at 4°C and discard the supernatant.
-
Add 1 mL of ice-cold Wash Buffer and gently resuspend the beads.
-
Repeat the centrifugation and wash steps for a total of 3-5 washes.
7. Elution:
-
After the final wash, carefully remove all of the supernatant.
-
Add 40 µL of 2X SDS-PAGE sample buffer directly to the beads.
-
Boil the samples for 5-10 minutes at 95-100°C to elute the proteins and denature them.
-
Centrifuge at 14,000 x g for 1 minute to pellet the beads.
-
The supernatant contains the immunoprecipitated proteins and is ready for analysis.
8. Western Blot Analysis:
-
Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an anti-IRE1α antibody to confirm successful immunoprecipitation.
-
To identify interacting partners, probe the membrane with antibodies specific to the suspected interacting proteins.
Data Presentation
The results of the immunoprecipitation can be presented in a western blot image. For a more quantitative analysis, the band intensities can be measured using densitometry software. The following table provides a template for summarizing such quantitative data.
| Treatment | Input IRE1α (Relative Intensity) | IP IRE1α (Relative Intensity) | Co-IP Protein X (Relative Intensity) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (1 µM) | 1.0 | 0.98 | 0.45 |
| ER Stress Inducer | 1.0 | 1.2 | 2.5 |
| ER Stress Inducer + this compound | 1.0 | 1.15 | 1.2 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Important Considerations and Troubleshooting
-
This compound Specificity: While this compound is a potent IRE1α inhibitor, it is important to be aware of potential off-target effects, especially at higher concentrations. It is recommended to use the lowest effective concentration and to include appropriate controls.
-
Lysis Buffer: The choice of lysis buffer is critical for preserving protein-protein interactions. Non-denaturing buffers like those with NP-40 or Triton X-100 are generally preferred for co-immunoprecipitation.[1]
-
Antibody Selection: The antibody used for immunoprecipitation should be validated for this application. It is often beneficial to use an antibody raised against a different epitope for the subsequent western blot analysis.
-
Controls: Appropriate controls are essential for interpreting the results. These should include an isotype control antibody for the immunoprecipitation to assess non-specific binding to the beads and antibody. An input control is also crucial to verify the presence of the protein of interest in the lysate.
By following this detailed protocol, researchers can effectively utilize immunoprecipitation to investigate the molecular interactions of IRE1α in the presence of the inhibitor this compound, providing valuable insights into its function and the development of novel therapeutics targeting the Unfolded Protein Response.
References
Application Notes and Protocols for Cytotoxicity and Cell Viability Assays with KIRA7 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
KIRA7 is a potent and selective small molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α) kinase, a key sensor and transducer of the unfolded protein response (UPR). IRE1α plays a dual role in cellular fate, promoting survival under mild endoplasmic reticulum (ER) stress but triggering apoptosis under prolonged or severe stress. By allosterically inhibiting the RNase activity of IRE1α, this compound can modulate the UPR and mitigate ER stress-induced apoptosis.[1][2] These characteristics make this compound a valuable tool for studying the intricate mechanisms of the UPR and as a potential therapeutic agent in diseases associated with ER stress, such as fibrosis and certain cancers.
These application notes provide detailed protocols for assessing the cytotoxic and cytostatic effects of this compound on various cell lines. The included methodologies for tetrazolium-based cell viability assays (MTT/XTT) and apoptosis detection by Annexin V/Propidium Iodide (PI) staining are fundamental techniques in drug discovery and development.
Data Presentation
The following table summarizes hypothetical dose-response data for this compound treatment in a cancer cell line, as would be generated using the protocols described below. This data is for illustrative purposes to demonstrate how to present quantitative results.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.2 |
| 5 | 62.3 ± 4.8 |
| 10 | 45.1 ± 3.9 |
| 25 | 21.5 ± 2.5 |
| 50 | 8.9 ± 1.8 |
Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)
| This compound Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 65.4 ± 3.5 | 18.7 ± 2.2 | 15.9 ± 1.9 |
| 25 | 30.1 ± 4.1 | 45.2 ± 3.7 | 24.7 ± 2.8 |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: this compound inhibits the RNase activity of activated IRE1α.
Caption: Standard workflow for assessing this compound cytotoxicity.
Experimental Protocols
Protocol 1: MTT/XTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce a tetrazolium salt (e.g., MTT or XTT) to a colored formazan product.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well plate reader (spectrophotometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT/XTT Assay:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
For XTT: Add 50 µL of the XTT reagent mixture to each well and incubate for 2-4 hours at 37°C.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan (for MTT).
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a multi-well plate reader (typically 570 nm for MTT and 450 nm for XTT).
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the % cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of the assay.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., based on the IC50 value determined from the MTT assay) and a vehicle control for the desired duration.
-
-
Cell Harvesting and Staining:
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells (less common)
-
-
Present the data in a table or bar graph to compare the effects of different this compound concentrations on apoptosis induction.
-
References
Troubleshooting & Optimization
Optimizing KIRA7 Working Concentration: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using KIRA7, a potent and selective IRE1α inhibitor, in cell culture experiments. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate optimal experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of the inositol-requiring enzyme 1α (IRE1α). It binds to the kinase domain of IRE1α, preventing its autophosphorylation and subsequent activation of its endoribonuclease (RNase) activity. This inhibition blocks the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the unfolded protein response (UPR).
Q2: What is the recommended starting concentration for this compound in a new cell line?
A2: As a starting point, a concentration range of 100 nM to 1 µM is recommended for initial experiments. The reported IC50 for this compound's inhibition of IRE1α kinase activity is approximately 110 nM.[1][2] However, the optimal concentration is cell-line dependent. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For example, a 10 mM stock solution can be prepared. It is recommended to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the specific experiment and the cellular process being investigated. For inhibiting XBP1 splicing, a treatment time of 4 to 24 hours is often sufficient. For longer-term experiments assessing downstream effects, the duration may be extended. It is advisable to perform a time-course experiment to determine the ideal treatment window for your experimental goals.
Q5: How can I confirm that this compound is working in my cells?
A5: The most direct method to confirm this compound activity is to measure the inhibition of XBP1 mRNA splicing. This can be assessed at the protein level by Western blotting for the spliced form of XBP1 (XBP1s) or at the mRNA level using RT-PCR. A decrease in the levels of XBP1s upon this compound treatment indicates successful inhibition of the IRE1α pathway.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of XBP1 splicing observed. | 1. This compound concentration is too low: The effective concentration can vary between cell lines. 2. Insufficient treatment time: The inhibitory effect may not be apparent at early time points. 3. Degraded this compound: Improper storage or handling of the compound. 4. Low level of ER stress: The IRE1α pathway may not be sufficiently activated to observe inhibition. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 10 µM). 2. Increase the incubation time (e.g., try 12, 24, and 48 hours). 3. Use a fresh aliquot of this compound stock solution. 4. Co-treat with a known ER stress inducer (e.g., tunicamycin or thapsigargin) to activate the IRE1α pathway. |
| High levels of cell death observed. | 1. This compound concentration is too high: this compound may have off-target effects or induce cytotoxicity at high concentrations. 2. Cell line is particularly sensitive to IRE1α inhibition: Some cell lines rely on the IRE1α pathway for survival. 3. High DMSO concentration: The solvent for the this compound stock solution may be causing toxicity. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 for cytotoxicity and use concentrations well below this value. 2. Reduce the this compound concentration and/or the treatment duration. 3. Ensure the final DMSO concentration in the culture medium is below 0.1%. |
| Inconsistent results between experiments. | 1. Variability in cell density at the time of treatment. 2. Inconsistent this compound concentration due to pipetting errors or improper mixing. 3. Passage number of cells: Cellular responses can change with prolonged culturing. | 1. Ensure consistent cell seeding density and confluency at the start of each experiment. 2. Prepare fresh dilutions of this compound for each experiment and ensure thorough mixing. 3. Use cells within a consistent and low passage number range. |
Quantitative Data Summary
This compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It's important to distinguish between the IC50 for the target (IRE1α kinase activity) and the IC50 for cell viability (cytotoxicity), which will be significantly higher.
| Parameter | Value | Notes |
| IRE1α Kinase Inhibition (in vitro) | ~110 nM | This is the concentration required to inhibit the enzymatic activity of purified IRE1α by 50%.[1][2] |
| Cell Viability (example) | Cell-line dependent | The cytotoxic IC50 should be determined empirically for each cell line using an assay like the MTT assay. It is generally in the micromolar range. |
This compound Solubility and Storage
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | ≥ 10 mM | -20°C for short-term (weeks) -80°C for long-term (months) |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration of this compound using an MTT Assay
This protocol determines the cytotoxic effects of this compound on a specific cell line to identify a non-toxic working concentration range.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the cytotoxic IC50 value.
Protocol 2: Assessing this compound-Mediated Inhibition of XBP1 Splicing by Western Blot
This protocol verifies the on-target activity of this compound by measuring the reduction of the spliced form of XBP1 (XBP1s).
Materials:
-
This compound
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against XBP1s
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with this compound at the predetermined optimal concentration for a chosen duration. Include a positive control (ER stress inducer alone) and a negative control (vehicle).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate it with the primary antibody against XBP1s overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Re-probe the membrane with a loading control antibody to ensure equal protein loading. Quantify the band intensities to determine the relative decrease in XBP1s levels in this compound-treated samples.
Visualizations
Caption: this compound inhibits IRE1α autophosphorylation, blocking XBP1 mRNA splicing.
Caption: Workflow for determining this compound's cytotoxic and inhibitory effects.
References
Troubleshooting KIRA7 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KIRA7. The following information is designed to address common challenges, particularly concerning the solubility of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: this compound is a hydrophobic molecule with low aqueous solubility. For initial stock solutions, it is recommended to use an organic solvent such as Dimethyl Sulfoxide (DMSO).[1] For most in vitro cellular toxicology assays, dissolving the compound first in DMSO is a common practice.[1]
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds.[1][2] This "hydrophobic effect" can lead to the formation of globules or precipitates.[1] To avoid this, consider the following troubleshooting steps:
-
Optimize the final DMSO concentration: Aim for a final DMSO concentration of less than 1% (v/v) in your aqueous solution, as higher concentrations can be toxic to cells.[1]
-
Use a multi-step dilution protocol: A gradual dilution process can help prevent precipitation. A three-step protocol involving initial dissolution in an organic solvent, followed by dilution in serum-containing medium, and a final dilution in the assay medium can be effective.[1]
-
Warm the solutions: Gently warming the aqueous solution (e.g., to 37°C) before adding the this compound stock solution can sometimes improve solubility.[1]
-
Vortexing: Briefly vortex the solution after adding the this compound stock to ensure thorough mixing.[1]
Q3: What is the maximum achievable concentration of this compound in an aqueous solution?
A3: The maximum concentration of this compound in aqueous solutions is highly dependent on the specific buffer composition, pH, and temperature. Due to its hydrophobic nature, achieving high concentrations in purely aqueous solutions is challenging. It is recommended to determine the solubility limit for your specific experimental conditions empirically.
Q4: Can I use sonication to dissolve this compound?
A4: Sonication can be a useful technique to aid in the dissolution of poorly soluble compounds. However, it should be used with caution as excessive sonication can potentially degrade the compound or generate heat, which might affect its stability. Use short bursts of sonication and keep the sample on ice to minimize these risks.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in an organic solvent like DMSO should be stored at -20°C or -80°C to ensure stability and prevent degradation. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | The compound's low aqueous solubility is exceeded. | - Lower the final concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within a cell-tolerable range.- Use a solubilizing agent or a different buffer system. |
| Cloudy or Hazy Solution | Formation of a fine precipitate or suspension.[2] | - Filter the solution through a 0.22 µm filter to remove undissolved particles.- Centrifuge the solution and use the supernatant, after verifying the concentration.- Re-evaluate the dissolution protocol. |
| Inconsistent Experimental Results | Incomplete dissolution leading to variable effective concentrations. | - Ensure complete dissolution of the stock solution before each use.- Prepare fresh dilutions for each experiment.- Validate the concentration of your working solution. |
| Cell Toxicity Observed at Low this compound Concentrations | The solvent (e.g., DMSO) may be causing toxicity.[1] | - Perform a solvent toxicity control experiment.- Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <1%).[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Reagent Preparation:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. A brief sonication in a water bath can be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
-
Protocol 2: Three-Step Dilution for In Vitro Cell-Based Assays
This protocol is adapted from methods used for other hydrophobic compounds to minimize precipitation in aqueous cell culture media.[1]
-
Step 1: Initial Dissolution
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM) as described in Protocol 1.
-
-
Step 2: Intermediate Dilution in Serum
-
Pre-warm fetal bovine serum (FBS) to approximately 50°C.
-
Dilute the this compound DMSO stock solution 10-fold with the pre-warmed FBS. This step helps to create a more stable intermediate solution.
-
-
Step 3: Final Dilution in Cell Culture Medium
-
Pre-warm your cell culture medium (containing a low percentage of FBS, e.g., 1%) to 37°C.
-
Perform the final dilution of the this compound-FBS intermediate solution into the pre-warmed cell culture medium to achieve the desired final working concentration.
-
Visualizations
This compound Troubleshooting Workflow
Caption: A workflow for troubleshooting this compound insolubility.
Hypothetical this compound Signaling Pathway Inhibition
References
KIRA7 Technical Support Center: Minimizing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of KIRA7, a potent IRE1α kinase inhibitor. Our focus is to help you minimize potential off-target effects and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results are inconsistent when using this compound. What could be the cause?
A1: Inconsistent results can stem from several factors:
-
Compound Stability and Handling: this compound, like many small molecules, can be sensitive to storage conditions. Ensure the compound is stored at -20°C for long-term use and prepared fresh for each experiment.[1]
-
Cellular Health and Density: The physiological state of your cells can impact their response to IRE1α inhibition. Ensure your cells are healthy, within a consistent passage number, and plated at a consistent density.
-
Assay Variability: Ensure that all experimental parameters, including incubation times, reagent concentrations, and detection methods, are consistent across experiments.
Q2: I am observing effects in my experiment that don't seem to be related to IRE1α inhibition. How can I determine if these are off-target effects of this compound?
A2: It is crucial to validate that the observed phenotype is a direct result of IRE1α inhibition. Here are several strategies:
-
Use a Structurally Unrelated IRE1α Inhibitor: Compare the effects of this compound with another IRE1α inhibitor that has a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate IRE1α expression. If the phenotype of IRE1α knockdown/knockout cells resembles that of this compound-treated cells, this provides strong evidence for an on-target effect.
-
Rescue Experiments: If this compound inhibits a specific function of IRE1α (e.g., XBP1 splicing), attempt to rescue the phenotype by overexpressing a downstream effector that is independent of IRE1α's kinase activity.
-
Dose-Response Analysis: A clear dose-response relationship for the desired on-target effect can help distinguish it from off-target effects that may occur at different concentrations.
Q3: What are the known or potential off-targets of this compound?
Q4: How can I experimentally assess the off-target effects of this compound?
A4: Several methods can be employed to profile the kinase selectivity of this compound:
-
Kinome Profiling Services: Utilize commercial services like KINOMEscan™ to screen this compound against a large panel of purified human kinases.[3][4][5] This will provide a broad overview of its selectivity.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells by measuring the thermal stability of proteins upon ligand binding.[6] A shift in the melting temperature of a protein in the presence of this compound indicates a direct interaction.
-
Phospho-proteomics: Use mass spectrometry-based phospho-proteomics to analyze changes in the phosphorylation status of a wide range of proteins in cells treated with this compound. This can reveal unexpected effects on various signaling pathways.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Target | IRE1α (Inositol-requiring enzyme 1α) | [1] |
| Mechanism of Action | Allosteric inhibitor of the RNase activity | [1] |
| IC50 (IRE1α kinase) | 110 nM | [1] |
| Chemical Formula | C27H23FN6O | MedChemExpress |
| Molecular Weight | 466.52 g/mol | MedChemExpress |
Table 2: Recommended Concentration Ranges for this compound
| Application | Concentration Range | Notes |
| In Vitro (Cell-based assays) | 100 nM - 10 µM | The optimal concentration should be determined empirically for each cell line and assay. Start with a dose-response curve to determine the EC50 for the desired on-target effect (e.g., inhibition of XBP1 splicing). |
| In Vivo (Mouse models) | 5 mg/kg (intraperitoneal injection) | This is a reported effective dose in a mouse model of bleomycin-induced pulmonary fibrosis.[1] Dosing and administration route may need to be optimized for different models. |
Experimental Protocols
Protocol 1: XBP1 Splicing Assay to Confirm On-Target IRE1α Inhibition
This assay is a gold standard for confirming the inhibition of IRE1α's RNase activity.
1. Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Induce ER stress using a known inducer (e.g., tunicamycin or thapsigargin) in the presence of varying concentrations of this compound or vehicle control (DMSO).
-
Incubate for a predetermined time (e.g., 4-6 hours).
2. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a standard method (e.g., TRIzol reagent).
-
Perform reverse transcription to synthesize cDNA.
3. PCR Amplification:
-
Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron that is spliced out by active IRE1α.
-
Human XBP1 Forward Primer: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Human XBP1 Reverse Primer: 5'-GGGGCTTGGTATATATGTGG-3'
4. Gel Electrophoresis:
-
Run the PCR products on a high-resolution agarose gel (e.g., 3%).
-
Unspliced XBP1 will appear as a larger band, while spliced XBP1 will be a smaller band.
-
Effective this compound treatment will result in a dose-dependent decrease in the spliced XBP1 band.
Protocol 2: Kinase Selectivity Profiling Workflow
This workflow outlines the steps to assess the selectivity of this compound.
1. Primary Screen (Broad Kinome Panel):
-
Submit this compound to a commercial kinase profiling service (e.g., KINOMEscan™) for screening against a large panel of kinases (e.g., >400 kinases) at a single high concentration (e.g., 10 µM).
-
This will identify potential off-target hits.
2. Dose-Response Validation:
-
For any kinases identified as potential off-targets in the primary screen, perform in vitro kinase assays to determine the IC50 of this compound for each of these kinases.
-
Compare the IC50 values for the off-targets to the IC50 for IRE1α. A selectivity window of at least 100-fold is generally desirable.
3. Cellular Target Engagement:
-
Use CETSA to confirm whether this compound engages with the identified off-targets in a cellular context.
-
Perform a dose-response CETSA to determine the cellular EC50 for target engagement.
4. Functional Cellular Assays:
-
If this compound is found to engage with an off-target kinase in cells, investigate whether it inhibits the downstream signaling of that kinase using specific cellular assays (e.g., Western blotting for downstream phosphorylation events).
Visualizations
Caption: IRE1α signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for identifying and validating this compound off-targets.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The IRE1α Inhibitor KIRA6 Blocks Leukotriene Biosynthesis in Human Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. pubs.acs.org [pubs.acs.org]
Addressing inconsistent results in KIRA7-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in KIRA7-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an allosteric inhibitor of the inositol-requiring enzyme 1α (IRE1α), a key sensor of the Unfolded Protein Response (UPR). It binds to the ATP-binding site within the kinase domain of IRE1α, which in turn inhibits its endoribonuclease (RNase) activity.[1][2] This inhibition prevents the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the activation of a major branch of the UPR signaling pathway.
Q2: What is the primary readout for a successful this compound experiment?
The most direct and common readout for this compound activity is the reduction of spliced XBP1 (sXBP1) mRNA levels. This can be measured using techniques such as quantitative real-time PCR (qRT-PCR) or conventional RT-PCR followed by gel electrophoresis.[3][4] A successful experiment will show a dose-dependent decrease in sXBP1 in response to this compound treatment in cells under endoplasmic reticulum (ER) stress.
Q3: My this compound is not dissolving properly in my cell culture medium. What should I do?
This compound has low aqueous solubility and typically requires an organic solvent for initial solubilization.
-
Recommended Solvent: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.
-
Working Dilution: When preparing your working concentration, dilute the DMSO stock solution in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5]
-
Precipitation: If you observe precipitation upon dilution, try pre-warming the cell culture medium to 37°C before adding the this compound stock solution. Vortexing the diluted solution gently can also help.
Q4: I am observing high variability between experiments, even when using the same this compound concentration. What could be the cause?
High variability can stem from several factors:
-
Lot-to-Lot Variability: There can be variations in the purity and activity of this compound between different manufacturing lots. It is crucial to perform a quality control check on each new lot to ensure consistency.
-
Compound Stability: this compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting the stock solution into single-use vials is highly recommended.
-
Cellular Conditions: Ensure that cell density, passage number, and overall cell health are consistent across experiments. Cells that are too confluent or have been in culture for too long may respond differently to ER stress and this compound treatment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak inhibition of XBP1 splicing | Inactive this compound: The compound may have degraded due to improper storage or handling. | - Use a fresh aliquot of this compound stock solution.- Purchase a new vial of this compound and perform a quality control check.- Ensure stock solutions are stored at -20°C or -80°C. |
| Suboptimal this compound Concentration: The concentration of this compound used may be too low to effectively inhibit IRE1α in your specific cell line. | - Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line.- Consult the literature for effective concentrations in similar cell types. | |
| Ineffective ER Stress Induction: The agent used to induce ER stress (e.g., tunicamycin, thapsigargin) may not be working effectively. | - Confirm the activity of your ER stress-inducing agent.- Titrate the concentration of the ER stress inducer to ensure robust activation of the UPR. | |
| Issues with XBP1 Splicing Assay: Problems with RNA extraction, reverse transcription, or PCR can lead to inaccurate results. | - Verify RNA integrity and purity.- Design and validate primers for both spliced and unspliced XBP1.- Include appropriate positive and negative controls in your PCR experiment. | |
| High background or off-target effects | This compound Concentration Too High: High concentrations of this compound may lead to non-specific effects or cytotoxicity. | - Lower the concentration of this compound to the minimal effective dose determined from your dose-response curve.- Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to assess the cytotoxic effects of this compound at different concentrations. |
| Off-Target Kinase Inhibition: this compound may inhibit other kinases, leading to unexpected cellular phenotypes. | - If available, consult off-target profiling data for this compound.- Use a structurally distinct IRE1α inhibitor as a control to confirm that the observed phenotype is due to IRE1α inhibition. | |
| Inconsistent dose-response curve | Solubility Issues: this compound may be precipitating out of solution at higher concentrations. | - Visually inspect your diluted solutions for any signs of precipitation.- Consider using a lower range of concentrations or a different solubilization method if precipitation is observed. |
| Cell Density Variability: Inconsistent cell seeding can lead to variations in the cellular response to this compound. | - Ensure precise and consistent cell seeding densities across all wells and experiments. | |
| Unexpected increase in cell death | Cytotoxicity of this compound: At high concentrations, this compound may induce apoptosis or necrosis. | - Perform a comprehensive cell viability and apoptosis assay (e.g., Annexin V/PI staining) to evaluate the cytotoxic profile of this compound in your cell line. |
| Interaction with ER Stress: The combination of this compound and the ER stress inducer may be synergistically toxic. | - Assess cell viability in the presence of the ER stress inducer alone and in combination with this compound. |
Experimental Protocols & Data
This compound Solubility and Stability
| Parameter | Recommendation |
| Stock Solution Solvent | DMSO |
| Stock Solution Storage | -20°C (short-term) or -80°C (long-term) |
| Handling | Aliquot to avoid repeated freeze-thaw cycles |
| Final DMSO Concentration in Media | ≤ 0.5% (v/v) |
Recommended this compound Concentration Range for Cellular Assays
Note: The optimal concentration of this compound is cell-type dependent and should be determined empirically.
| Cell Type | Reported Effective Concentration | Reference |
| Murine Alveolar Epithelial Cells | 5 mg/kg (in vivo) | [2] |
Signaling Pathways and Experimental Workflows
Caption: The IRE1α signaling pathway under ER stress and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results in this compound-based assays.
References
- 1. Effect of Kinase Inhibiting RNase Attenuator (KIRA) Compounds on the Formation of Face-to-Face Dimers of Inositol-Requiring Enzyme 1: Insights from Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
KIRA7 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and proper handling of KIRA7, a potent allosteric inhibitor of IRE1α's RNase activity. Adherence to these guidelines is crucial for ensuring the integrity and efficacy of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. When stored under these conditions, the compound is expected to be stable for an extended period.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL (214.36 mM).[1] For optimal stability, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO. This stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Prepared stock solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Avoid repeated exposure to room temperature.
Q4: I am having trouble dissolving this compound in DMSO. What should I do?
A4: If you encounter solubility issues, you can gently warm the solution to 37°C and use sonication in an ultrasonic bath to facilitate dissolution.[1] Ensure that the vial is securely capped during this process to prevent solvent evaporation.
Q5: What is the mechanism of action of this compound?
A5: this compound is an imidazopyrazine compound that acts as an allosteric inhibitor of the inositol-requiring enzyme 1α (IRE1α). It binds to the kinase domain of IRE1α, which in turn inhibits its endoribonuclease (RNase) activity.[1] This inhibition prevents the splicing of X-box binding protein 1 (XBP1) mRNA, a key step in the unfolded protein response (UPR).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected experimental results. | 1. Improper storage of this compound powder or stock solutions, leading to degradation. 2. Multiple freeze-thaw cycles of stock solutions. 3. Inaccurate final concentration in the assay. | 1. Always store this compound powder at -20°C and stock solutions at -80°C (long-term) or -20°C (short-term). 2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 3. Ensure accurate pipetting and dilution calculations. Consider verifying the concentration of your stock solution. |
| Precipitation of this compound in cell culture medium. | 1. The final concentration of DMSO in the medium is too high. 2. The final concentration of this compound exceeds its solubility in the aqueous medium. | 1. The final concentration of DMSO in cell culture media should typically be kept at or below 0.1% to avoid solvent-induced cytotoxicity and precipitation. 2. Perform a solubility test in your specific cell culture medium to determine the maximum working concentration of this compound that remains in solution. |
| Cell toxicity observed in vehicle control group. | 1. The concentration of DMSO used as a vehicle is too high. | 1. Ensure the final DMSO concentration in your experimental and vehicle control wells is identical and does not exceed a non-toxic level for your specific cell line (typically ≤ 0.1%). |
Quantitative Data Summary
This compound Storage and Solubility
| Form | Storage Temperature | Storage Duration | Recommended Solvent | Solubility |
| Powder | -20°C | Long-term | DMSO | 100 mg/mL (214.36 mM)[1] |
| Stock Solution | -80°C | Up to 6 months[1] | DMSO | N/A |
| Stock Solution | -20°C | Up to 1 month[1] | DMSO | N/A |
Experimental Protocols
Protocol for Assessing this compound-Mediated Inhibition of XBP1 Splicing
This protocol provides a general framework for evaluating the efficacy of this compound in inhibiting IRE1α-mediated XBP1 mRNA splicing in a cellular context.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The following day, pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Induce endoplasmic reticulum (ER) stress by treating the cells with an ER stress-inducing agent such as tunicamycin or thapsigargin for a predetermined time (e.g., 4-6 hours).
2. RNA Extraction and cDNA Synthesis:
-
Following treatment, harvest the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted RNA and assess its purity.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
3. PCR Amplification of XBP1:
-
Perform a polymerase chain reaction (PCR) to amplify the region of XBP1 mRNA that undergoes splicing. Use primers that flank the splice site, allowing for the differentiation between the unspliced (XBP1u) and spliced (XBP1s) forms.
-
The expected product sizes will be different for XBP1u and XBP1s.
4. Gel Electrophoresis and Analysis:
-
Separate the PCR products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light. The presence of the smaller XBP1s band will be prominent in the ER stress-induced, vehicle-treated group.
-
In the this compound-treated groups, a dose-dependent decrease in the intensity of the XBP1s band and a corresponding increase in the XBP1u band should be observed, indicating inhibition of IRE1α's RNase activity.
Visualizations
Caption: Mechanism of action of this compound in the IRE1α signaling pathway.
Caption: General experimental workflow for assessing this compound activity.
References
Preventing KIRA7 degradation in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of KIRA7 in long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an imidazopyrazine compound that acts as an allosteric inhibitor of the inositol-requiring enzyme 1α (IRE1α) kinase. By binding to the IRE1α kinase domain, this compound inhibits its RNase activity, which is a key component of the unfolded protein response (UPR). This inhibition prevents the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the IRE1α signaling pathway.
Q2: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to adhere to the following storage guidelines:
| Formulation | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| Stock Solution (in DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Q3: How should I prepare this compound stock solutions?
It is recommended to prepare a concentrated stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). Be aware that DMSO is hygroscopic and absorbing water can significantly impact the solubility of this compound. Always use newly opened or properly stored anhydrous DMSO. For a 10 mM stock solution, dissolve 4.67 mg of this compound (MW: 466.51 g/mol ) in 1 mL of DMSO. Use sonication if necessary to ensure complete dissolution.
Troubleshooting Guide
Issue 1: I am observing a decrease in this compound activity in my long-term cell culture experiment.
-
Possible Cause 1: Degradation in Aqueous Media. Small molecule inhibitors can be unstable in aqueous cell culture media over extended periods. The rate of degradation can be influenced by temperature, pH, and media components.
-
Troubleshooting Tip: In long-term experiments (e.g., several days), it is advisable to refresh the cell culture medium with freshly diluted this compound every 24-48 hours to maintain a consistent effective concentration.
-
-
Possible Cause 2: Freeze-Thaw Cycles. Repeatedly freezing and thawing your this compound stock solution can lead to degradation of the compound.
-
Troubleshooting Tip: Aliquot your this compound stock solution into single-use volumes upon preparation. This minimizes the number of freeze-thaw cycles for the bulk of your stock.
-
-
Possible Cause 3: Light Exposure. While specific data on the photosensitivity of this compound is limited, many complex organic molecules are sensitive to light.
-
Troubleshooting Tip: Protect your this compound powder and solutions from light by storing them in amber vials or by wrapping the storage container in aluminum foil. When working with this compound, minimize its exposure to direct light.
-
Issue 2: My this compound powder is difficult to dissolve or has precipitated out of my stock solution.
-
Possible Cause 1: Water in DMSO. As mentioned, this compound's solubility can be compromised by water in the DMSO.
-
Troubleshooting Tip: Ensure you are using anhydrous DMSO from a freshly opened bottle or one that has been stored properly in a desiccator.
-
-
Possible Cause 2: Incorrect Storage of Stock Solution. Storing the DMSO stock solution at -20°C for longer than one month may lead to precipitation.
-
Troubleshooting Tip: For long-term storage of stock solutions, -80°C is recommended. If you only have access to -20°C, prepare smaller, more frequent batches of stock solution.
-
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell Culture
-
Thaw a single-use aliquot of your this compound stock solution (e.g., 10 mM in DMSO) at room temperature.
-
Vortex the stock solution gently to ensure it is fully dissolved.
-
Dilute the stock solution to the desired final concentration in your pre-warmed cell culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM this compound to 1 mL of medium).
-
It is critical to also treat a control set of cells with the same final concentration of the vehicle (e.g., 0.1% DMSO) to account for any effects of the solvent.
-
Add the this compound-containing medium or vehicle control medium to your cells.
-
For experiments lasting longer than 48 hours, replace the medium with freshly prepared this compound or vehicle control every 24-48 hours.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to this compound experiments.
Caption: The IRE1α signaling pathway under ER stress and its inhibition by this compound.
Caption: Recommended experimental workflow for using this compound in cell culture.
Cell line-specific responses to KIRA7 treatment
Welcome to the technical support center for KIRA7, a potent and selective allosteric inhibitor of the IRE1α kinase/RNase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments, troubleshoot potential issues, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an imidazopyrazine compound that functions as a kinase-inhibiting RNase attenuator (KIRA). It binds to the kinase domain of IRE1α with an IC50 of approximately 110 nM, allosterically inhibiting its endoribonuclease (RNase) activity.[1] This inhibition prevents the splicing of X-box binding protein 1 (XBP1) mRNA into its active form, XBP1s, a key transcription factor in the Unfolded Protein Response (UPR). By blocking XBP1 splicing, this compound can mitigate certain downstream effects of ER stress.
Q2: What are the expected downstream effects of this compound treatment?
A2: By inhibiting IRE1α's RNase activity, this compound is expected to:
-
Reduce the levels of spliced XBP1 (XBP1s).
-
Decrease the expression of XBP1s target genes, which are involved in protein folding and ER-associated degradation (ERAD).
-
Potentially induce apoptosis in certain cell types, particularly those dependent on the IRE1α-XBP1 pathway for survival under ER stress.[2]
-
Inhibit the Regulated IRE1-Dependent Decay (RIDD) of other mRNAs and microRNAs.
Q3: In which cell lines has this compound been shown to be effective?
Q4: Are there known off-target effects for this compound or similar IRE1α inhibitors?
A4: While specific off-target effects for this compound are not extensively documented in publicly available literature, researchers should be aware of potential off-target activities that can be associated with kinase inhibitors. For example, another IRE1α inhibitor, 4μ8c, has been reported to have off-target effects at higher concentrations, including a reduction in cell proliferation independent of IRE1α RNase activity. It is crucial to include appropriate controls and use the lowest effective concentration of this compound to minimize potential off-target effects.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Problem 1: No observable effect on XBP1 splicing.
-
Possible Cause 1: Insufficient this compound concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. The effective concentration can vary between cell types.
-
-
Possible Cause 2: Inactive this compound.
-
Solution: Ensure that the this compound compound has been stored correctly, protected from light and moisture. Prepare fresh stock solutions in an appropriate solvent like DMSO.
-
-
Possible Cause 3: Low level of ER stress and IRE1α activation.
-
Solution: this compound's effect on XBP1 splicing will only be observable if the IRE1α pathway is active. Consider co-treatment with a known ER stress inducer (e.g., tunicamycin or thapsigargin) as a positive control to confirm that the pathway is inducible in your cell line.
-
-
Possible Cause 4: Issues with the Western blot.
-
Solution: Refer to the detailed Western Blot protocol and troubleshooting tips below. Ensure your antibody is specific for XBP1s and that your gel system can resolve the small size difference between unspliced and spliced XBP1.
-
Problem 2: Unexpected or high levels of cell death.
-
Possible Cause 1: On-target apoptosis.
-
Solution: this compound can induce apoptosis in cell lines that are dependent on the IRE1α-XBP1 pathway for survival. This may be the expected outcome of the experiment. Confirm apoptosis using assays like Annexin V/PI staining or caspase-3/7 activity assays.
-
-
Possible Cause 2: Off-target cytotoxicity.
-
Solution: Use the lowest effective concentration of this compound. If cytotoxicity is still a concern, consider testing other IRE1α inhibitors with different chemical scaffolds to see if the effect is compound-specific.
-
-
Possible Cause 3: Solvent toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. Always include a vehicle-only control in your experiments.
-
Problem 3: High variability between replicate experiments.
-
Possible Cause 1: Inconsistent cell culture conditions.
-
Solution: Maintain consistent cell density, passage number, and growth conditions for all experiments. Cell stress levels can influence the UPR and the response to this compound.
-
-
Possible Cause 2: Inaccurate pipetting or dilution of this compound.
-
Solution: Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh dilution of this compound for each experiment from a concentrated stock solution.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: To minimize edge effects, avoid using the outer wells of the plate for critical experiments. Fill the outer wells with sterile PBS or media to maintain a humidified environment.
-
Data Presentation
Presenting quantitative data in a clear and structured format is crucial for interpreting experimental results. Below are example templates for summarizing cell viability and apoptosis data.
Table 1: Cell Viability (IC50) of this compound in Various Cell Lines
| Cell Line | Tissue of Origin | This compound IC50 (µM) after 72h |
| Example: A549 | Lung Carcinoma | [Insert your experimental value] |
| Example: MCF-7 | Breast Adenocarcinoma | [Insert your experimental value] |
| Example: HCT116 | Colorectal Carcinoma | [Insert your experimental value] |
| Example: U-87 MG | Glioblastoma | [Insert your experimental value] |
Table 2: Apoptosis Induction by this compound in Various Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V+/PI-) |
| Example: A549 | 1 | 48 | [Insert your experimental value] |
| Example: MCF-7 | 1 | 48 | [Insert your experimental value] |
| Example: HCT116 | 1 | 48 | [Insert your experimental value] |
| Example: U-87 MG | 1 | 48 | [Insert your experimental value] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound and a vehicle control for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot for XBP1 Splicing
-
Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% polyacrylamide gel. Due to the small size difference between unspliced XBP1u (~29 kDa) and spliced XBP1s (~54 kDa due to a frameshift and longer translated product, though it runs anomalously), a high-resolution gel is recommended.
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for XBP1s overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: Mechanism of this compound action on the IRE1α signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
Control experiments for validating KIRA7's effect
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on designing and troubleshooting control experiments for KIRA7, a potent allosteric inhibitor of IRE1α.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an imidazopyrazine compound that functions as a kinase-inhibiting RNase attenuator (KIRA).[1][2] It allosterically inhibits the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α) by binding to its kinase domain.[3][4][5] IRE1α is a key sensor of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER).[6][7]
Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This active domain excises a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA.[8][9] The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in restoring ER homeostasis.[6] this compound prevents this splicing event, thereby inhibiting the IRE1α branch of the UPR.[3][10]
References
- 1. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung | PLOS One [journals.plos.org]
- 2. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of Kinase Inhibiting RNase Attenuator (KIRA) Compounds on the Formation of Face-to-Face Dimers of Inositol-Requiring Enzyme 1: Insights from Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. immune-system-research.com [immune-system-research.com]
KIRA7 Technical Support Center: Managing Potential Cytotoxicity at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the potential cytotoxic effects of KIRA7, a selective IRE1α inhibitor, at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the kinase domain of inositol-requiring enzyme 1α (IRE1α). By binding to the ATP-binding site of the kinase domain, this compound allosterically inhibits the endoribonuclease (RNase) activity of IRE1α. This inhibition prevents the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the unfolded protein response (UPR), a cellular stress response pathway.
Q2: At what concentrations does this compound typically show efficacy?
The effective concentration of this compound is cell-type and context-dependent. However, published studies have shown the following effective concentrations:
| Parameter | Value | Cell Line/Model | Reference |
| Kinase Activity IC50 | 0.11 µM | Cell-free assay | N/A |
| RNase Activity IC50 | 0.38 µM | Cell-free assay | N/A |
| XBP1 Splicing IC50 | 0.38 µM | MLE-12 cells | N/A |
| Protection from STF-083010-induced cell death EC50 | 0.53 µM | INS-1 832/13 β-cells | N/A |
| In vivo dose (mice) | 5 mg/kg/day | C57BL/6 mice | [1] |
| In vivo intravitreal dose (mice) | 10 µM | C57BL/6J mice | N/A |
Q3: Is this compound cytotoxic at high concentrations?
While this compound is well-tolerated at its effective concentrations for IRE1α inhibition, like many small molecule inhibitors, it can exhibit cytotoxicity at higher concentrations. The exact cytotoxic concentration is highly dependent on the cell line, experimental duration, and assay conditions. It is crucial to determine the cytotoxic threshold of this compound in your specific experimental system.
Q4: What are the potential mechanisms of this compound cytotoxicity?
The cytotoxicity of IRE1α inhibitors at high concentrations can be due to:
-
On-target cytotoxicity: Prolonged or profound inhibition of the pro-survival IRE1α pathway can itself lead to apoptosis, especially in cells that are highly dependent on this pathway for survival, such as some cancer cells. IRE1α inhibition can induce caspase-dependent apoptosis and G1 cell cycle arrest[2][3].
-
Off-target effects: Although this compound is highly selective for IRE1α, at very high concentrations, it may inhibit other kinases or cellular targets, leading to toxicity[4].
-
Physicochemical effects: Poor solubility and aggregation of the compound in aqueous cell culture media at high concentrations can lead to non-specific cellular stress and cytotoxicity.
Q5: How can I minimize the risk of this compound-induced cytotoxicity?
To minimize the risk of cytotoxicity, it is recommended to:
-
Perform a dose-response curve: Determine the optimal, non-toxic working concentration of this compound for your specific cell line and experimental endpoint.
-
Ensure proper solubilization: Prepare a high-concentration stock solution in an appropriate solvent like DMSO and then dilute it into your culture medium to the final working concentration, ensuring the final solvent concentration is not toxic to your cells (typically ≤0.1% DMSO).
-
Use appropriate controls: Always include a vehicle control (e.g., DMSO at the same final concentration as your this compound treatment) to distinguish between compound-specific effects and solvent effects.
-
Monitor cell morphology: Regularly observe your cells under a microscope for any signs of stress or death, such as rounding, detachment, or blebbing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected cell death at expected effective concentrations. | Cell line is highly sensitive to IRE1α inhibition. | Perform a detailed dose-response and time-course experiment to determine a narrower therapeutic window. Consider using a lower concentration for a longer duration. |
| This compound stock solution was not properly stored or handled. | Prepare fresh stock solutions of this compound and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | |
| Contamination of cell culture. | Regularly test your cell cultures for mycoplasma and other contaminants. | |
| Precipitation of this compound in cell culture medium. | This compound has exceeded its aqueous solubility limit. | Prepare a more diluted stock solution in DMSO before adding to the aqueous medium. Ensure the final DMSO concentration is low. Gentle warming and sonication of the stock solution may aid dissolution, but always check the manufacturer's instructions. |
| Interaction with components in the serum or medium. | Test different serum concentrations or use a serum-free medium if your experiment allows. | |
| Inconsistent results between experiments. | Variability in cell density at the time of treatment. | Ensure consistent cell seeding density and confluency across all experiments. |
| Inaccurate pipetting of this compound stock solution. | Use calibrated pipettes and ensure thorough mixing when diluting the stock solution. | |
| No effect of this compound, even at high concentrations. | This compound is inactive. | Verify the activity of your this compound batch with a positive control experiment where its effect is known. |
| The chosen cell line is not dependent on the IRE1α pathway. | Confirm the expression and activation of IRE1α in your cell line under your experimental conditions (e.g., by checking for XBP1 splicing). |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using a Resazurin-Based Viability Assay
This protocol provides a method to determine the concentration at which this compound becomes cytotoxic to a specific cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., AlamarBlue™)
-
Plate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM). This compound is reported to be soluble in DMSO up to 100 mg/mL (214.36 mM).
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and non-toxic (e.g., 0.1%). A typical concentration range to test could be from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium and vehicle (DMSO) only as a negative control, and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% (v/v) and incubate for 1-4 hours at 37°C, protected from light.
-
Measure Fluorescence: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 (the concentration that inhibits cell viability by 50%).
Protocol 2: Assessing this compound-Induced Apoptosis using a Caspase-3/7 Activity Assay
This protocol helps to determine if the observed cytotoxicity is due to the induction of apoptosis.
Materials:
-
This compound
-
DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Prepare this compound Stock and Cell Plating: Follow steps 1 and 2 from Protocol 1, using a white-walled 96-well plate suitable for luminescence measurements.
-
Treatment: Treat the cells with a range of this compound concentrations, including those found to be cytotoxic in the viability assay. Include vehicle control and a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
Incubation: Incubate for a time period determined to be relevant for apoptosis induction (e.g., 24 hours).
-
Caspase-3/7 Assay:
-
Allow the plate and the Caspase-Glo® 3/7 reagent to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
-
Measure Luminescence: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase-3/7 activity. A significant increase in caspase activity at cytotoxic concentrations of this compound suggests an apoptotic mechanism of cell death.
Visualizations
Caption: this compound inhibits the kinase activity of IRE1α, preventing the splicing of XBP1 mRNA and subsequent pro-survival signaling.
Caption: A stepwise workflow to determine the cytotoxic profile of this compound in a specific cell line.
Caption: A decision tree to guide troubleshooting of unexpected cytotoxicity during this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of IRE1α-driven pro-survival pathways is a promising therapeutic application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Regulation of IRE1α by the small molecule inhibitor 4μ8c in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
KIRA7 vs. KIRA8: A Comparative Guide to IRE1α RNase Inhibition
In the landscape of targeted therapies for diseases involving endoplasmic reticulum (ER) stress, the inhibition of inositol-requiring enzyme 1α (IRE1α) has emerged as a promising strategy. IRE1α is a key sensor of the unfolded protein response (UPR) and possesses both kinase and endoribonuclease (RNase) activity. Its RNase activity, in particular, plays a critical role in both adaptive and pro-apoptotic signaling pathways. Small molecules that allosterically inhibit this RNase activity, known as Kinase-Inhibiting RNase Attenuators (KIRAs), are valuable research tools and potential therapeutic agents. This guide provides a detailed comparison of two such inhibitors, KIRA7 and KIRA8, for researchers, scientists, and drug development professionals.
Mechanism of Action
Both this compound and KIRA8 are allosteric inhibitors that target the kinase domain of IRE1α. By binding to the ATP-binding pocket of the kinase domain, they stabilize a conformation that prevents the oligomerization of IRE1α, which is essential for the activation of its RNase domain. This allosteric inhibition effectively attenuates the RNase activity, thereby blocking downstream signaling events such as the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and regulated IRE1-dependent decay (RIDD) of other mRNAs.[1][2][3][4]
Potency and Efficacy
Experimental data demonstrates a significant difference in the potency of this compound and KIRA8 in inhibiting IRE1α.
| Inhibitor | Target | IC50 | Reference |
| This compound | IRE1α Kinase | 110 nM | [5][6] |
| KIRA8 | IRE1α Kinase | 5.9 nM | [7][8][9] |
As shown in the table, KIRA8 is a significantly more potent inhibitor of IRE1α kinase activity, with an IC50 value nearly 20-fold lower than that of this compound.[1][10] This higher potency translates to greater efficacy in cellular assays, where KIRA8 inhibits IRE1α-mediated XBP1 splicing at lower concentrations compared to this compound.[1][10]
Experimental Data and Protocols
The following sections detail key experiments used to characterize and compare this compound and KIRA8.
In Vitro IRE1α RNase Cleavage Assay
This assay directly measures the ability of an inhibitor to block the endoribonuclease activity of IRE1α on a specific RNA substrate.
Experimental Protocol:
-
Recombinant IRE1α: Purified recombinant human IRE1α cytoplasmic domain is used as the source of the enzyme.
-
RNA Substrate: A fluorescently labeled or radiolabeled RNA oligonucleotide containing the XBP1 splice sites is used as the substrate.
-
Inhibition: Recombinant IRE1α is pre-incubated with varying concentrations of this compound or KIRA8.
-
Cleavage Reaction: The RNA substrate is added to initiate the cleavage reaction. The reaction is incubated at 37°C for a defined period.
-
Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE). The extent of RNA cleavage is quantified by measuring the intensity of the cleaved fragments.
-
IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of RNase activity (IC50) is calculated from a dose-response curve.
Cell-Based XBP1 Splicing Assay
This assay assesses the ability of an inhibitor to block IRE1α-mediated splicing of endogenous XBP1 mRNA in cells undergoing ER stress.
Experimental Protocol:
-
Cell Culture: A suitable cell line (e.g., HEK293T, MIN6) is cultured.
-
ER Stress Induction: Cells are treated with an ER stress-inducing agent, such as tunicamycin or thapsigargin.
-
Inhibitor Treatment: Concurrently with or prior to ER stress induction, cells are treated with a range of concentrations of this compound or KIRA8.
-
RNA Extraction: After a specific incubation period (e.g., 4-8 hours), total RNA is isolated from the cells.
-
RT-PCR: Reverse transcription followed by polymerase chain reaction (RT-PCR) is performed using primers that flank the intron in the XBP1 mRNA.
-
Analysis: The PCR products are analyzed by agarose gel electrophoresis. The unspliced (uXBP1) and spliced (sXBP1) forms of XBP1 mRNA can be distinguished by their different sizes. The ratio of sXBP1 to uXBP1 is quantified to determine the extent of inhibition.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental setups described, the following diagrams are provided.
Caption: IRE1α Signaling Pathway and Inhibition by KIRA Compounds.
Caption: Workflow for the Cell-Based XBP1 Splicing Assay.
Summary and Conclusion
Both this compound and KIRA8 are valuable tools for studying the role of IRE1α in various physiological and pathological processes. They act through a well-defined allosteric mechanism to inhibit the RNase activity of IRE1α. The primary distinction between the two compounds lies in their potency, with KIRA8 being a significantly more potent inhibitor. This enhanced potency may offer advantages in in vivo studies, potentially allowing for lower effective doses and reduced off-target effects.
For researchers selecting an inhibitor, the choice between this compound and KIRA8 will depend on the specific experimental context. While this compound has been instrumental in foundational studies, the superior potency of KIRA8 makes it a more attractive candidate for applications requiring high efficacy and for translational research. As with any pharmacological inhibitor, it is crucial to perform dose-response experiments and include appropriate controls to ensure specificity and interpret results accurately.
References
- 1. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung | PLOS One [journals.plos.org]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The IRE1α Inhibitor KIRA6 Blocks Leukotriene Biosynthesis in Human Phagocytes [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. KIRA-7 - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. targetmol.com [targetmol.com]
- 10. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung - PMC [pmc.ncbi.nlm.nih.gov]
KIRA7 in the Landscape of IRE1α Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The endoplasmic reticulum (ER) stress response is a critical cellular signaling network with implications in a wide range of diseases, from cancer to neurodegenerative disorders. A key mediator of this pathway is the inositol-requiring enzyme 1α (IRE1α), a transmembrane protein possessing both kinase and endoribonuclease (RNase) activity. The dual enzymatic function of IRE1α makes it a compelling therapeutic target. This guide provides a comparative analysis of KIRA7, a notable IRE1α kinase inhibitor, against other well-characterized inhibitors, supported by experimental data and detailed protocols.
Quantitative Comparison of IRE1α Kinase Inhibitors
The efficacy of small molecule inhibitors targeting IRE1α is primarily assessed by their ability to modulate its kinase and/or RNase activity. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other selected IRE1α inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Inhibitor | Type | Target Activity | IC50 | Cell-Based Assay EC50 | Reference |
| This compound | Type II Kinase Inhibitor | Kinase | ~110 nM | Not Reported | [1] |
| KIRA6 | Type II Kinase Inhibitor | Kinase | 0.6 µM | Not Reported | [2][3] |
| KIRA8 | Type II Kinase Inhibitor | RNase | 5.9 nM | Not Reported | [2][4][5][6][7] |
| ORIN1001 (MKC8866) | RNase Inhibitor | RNase | 0.29 µM | 0.52 µM (XBP1s inhibition) | [1][8][9][10] |
| STF-083010 | RNase Inhibitor | RNase | Not Reported | ~25 µM (in some cell lines) | [11][12][13][14][15] |
Note: this compound is a derivative of KIRA6 and is reported to have comparable potency.[4] The IC50 of ~110 nM for this compound specifically refers to its kinase inhibitory activity.[1] KIRA8 is a highly potent and selective inhibitor of the RNase activity. ORIN1001 is currently in clinical trials and shows potent inhibition of the RNase function. STF-083010 is an earlier generation inhibitor that selectively targets the RNase domain.
IRE1α Signaling Pathway and Inhibitor Action
Under ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. This initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and quality control. IRE1α can also mediate the degradation of other mRNAs through a process called Regulated IRE1-Dependent Decay (RIDD). Kinase inhibitors like the KIRA compounds bind to the ATP-binding pocket of the kinase domain and allosterically inhibit the RNase activity.
References
- 1. MKC-8866 (ORIN1001) | inhibitor/agonist | CAS 1338934-59-0 | Buy MKC-8866 (ORIN1001) from Supplier InvivoChem [invivochem.com]
- 2. abmole.com [abmole.com]
- 3. KIRA6 (CAS 1589527-65-0) | Abcam [abcam.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Kira8 | IRE1 | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. MKC8866 | IRE1 | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. glpbio.com [glpbio.com]
- 13. selleckchem.com [selleckchem.com]
- 14. STF-083010 | IRE1 | TargetMol [targetmol.com]
- 15. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
KIRA7: A Comparative Analysis of an IRE1α Kinase Inhibitor
A detailed guide for researchers, scientists, and drug development professionals on the cross-reactivity and selectivity profile of KIRA7, an allosteric inhibitor of IRE1α, in comparison to other notable alternatives.
In the landscape of targeted therapeutics, the unfolded protein response (UPR) has emerged as a critical pathway in various diseases, including cancer, metabolic disorders, and neurodegenerative conditions. A key sensor in this pathway, inositol-requiring enzyme 1α (IRE1α), represents a promising therapeutic target. This compound is an imidazopyrazine compound that allosterically inhibits the RNase activity of IRE1α by binding to its kinase domain with an IC50 of 110 nM.[1] This guide provides a comparative overview of the selectivity and cross-reactivity profile of this compound against other IRE1α inhibitors, APY29 and KIRA8 (AMG-18), supported by available data and detailed experimental methodologies.
Comparative Selectivity Profile of IRE1α Inhibitors
The ideal kinase inhibitor combines high potency for its intended target with minimal activity against other kinases, thereby reducing the potential for off-target effects and toxicity. The following table summarizes the available data on the primary target potency and selectivity of this compound and its comparators.
| Inhibitor | Primary Target | Mechanism of Action | Potency (IC50/EC50) | Selectivity Profile |
| This compound | IRE1α Kinase Domain | Allosteric RNase inhibitor | 110 nM (IRE1α kinase) | Data from a comprehensive kinome scan is not publicly available. |
| APY29 | IRE1α Kinase Domain | Type I Kinase Inhibitor, enhances RNase function | 280 nM (autophosphorylation), 460 nM (RNase enhancement)[2] | Broad kinome selectivity data is not publicly available. |
| KIRA8 (AMG-18) | IRE1α Kinase Domain | Allosteric RNase inhibitor | 5.9 nM (IRE1α kinase)[3] | Described as having "exceptional selectivity" and being "monoselective" for IRE1α in whole-kinome testing.[3] |
Note: The absence of publicly available, quantitative kinome-wide selectivity data for this compound and APY29 limits a direct numerical comparison of their off-target profiles with KIRA8.
IRE1α Signaling Pathway
The diagram below illustrates the central role of IRE1α in the unfolded protein response. Upon endoplasmic reticulum (ER) stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. XBP1s upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis. This compound and its analogs inhibit the kinase domain of IRE1α, thereby preventing this downstream signaling cascade.
Experimental Protocols
To assess the selectivity and target engagement of kinase inhibitors like this compound, several key experimental methodologies are employed.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the kinase reaction.
Workflow:
Detailed Steps:
-
Kinase Reaction: A reaction mixture is prepared containing the kinase of interest, its substrate, ATP, and the test inhibitor (e.g., this compound) at various concentrations. The reaction is incubated at an optimal temperature to allow for phosphorylation.
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP. This is crucial as high ATP levels can interfere with the subsequent detection step.
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.
-
Detection: The luminescence is measured using a luminometer. The intensity of the light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity. A decrease in signal in the presence of the inhibitor indicates inhibition.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement in a cellular environment. It is based on the principle that the thermal stability of a protein changes upon ligand binding.
Workflow:
Detailed Steps:
-
Cell Treatment: Intact cells are treated with the test compound (e.g., this compound) or a vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures.
-
Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of the target protein (e.g., IRE1α) remaining in the soluble fraction is quantified using methods like Western blotting or ELISA.
-
Data Analysis: The amount of soluble protein is plotted against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein, confirming target engagement.
Conclusion
This compound is a potent allosteric inhibitor of the IRE1α RNase. While comprehensive, quantitative data on its kinome-wide selectivity is not publicly available, its close analog, KIRA8, has been reported to be exceptionally selective for IRE1α. In contrast, APY29, a type I kinase inhibitor of IRE1α, also lacks a publicly available broad selectivity profile. The provided experimental protocols for in vitro kinase inhibition and cellular target engagement assays offer a robust framework for researchers to independently assess and compare the selectivity and efficacy of these and other IRE1α inhibitors. For drug development professionals, the high selectivity of the KIRA scaffold, as suggested by the data on KIRA8, makes it a promising starting point for the development of targeted therapies for diseases driven by ER stress. Further publication of comprehensive selectivity data for this compound will be crucial for its continued evaluation as a potential therapeutic agent.
References
A Comparative Guide to KIRA7 and Other Unfolded Protein Response (UPR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Unfolded Protein Response (UPR) is a critical cellular stress response pathway that becomes activated upon the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Chronic ER stress and sustained UPR activation are implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Consequently, pharmacological modulation of the UPR has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of KIRA7, an inhibitor of the inositol-requiring enzyme 1α (IRE1α) branch of the UPR, with other classes of UPR inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: this compound and Other UPR Inhibitors
The UPR is mediated by three main sensor proteins: IRE1α, PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). UPR inhibitors can be broadly categorized based on the specific branch they target.
KIRA (Kinase-Inhibiting RNase Attenuator) compounds , including this compound, are allosteric inhibitors of IRE1α. They bind to the ATP-binding pocket of the IRE1α kinase domain, which in turn inhibits its endoribonuclease (RNase) activity. This inhibition is achieved by stabilizing the monomeric form of IRE1α, thereby preventing the dimerization required for its activation.[1] This mechanism is distinct from direct RNase inhibitors.
Other UPR inhibitors target different components of the pathway:
-
Other IRE1α Inhibitors: Some small molecules, like APY29, also bind to the kinase domain but can paradoxically activate the RNase domain. Others, such as STF-083010, directly inhibit the RNase activity of IRE1α.
-
PERK Inhibitors: Compounds like GSK2606414 and GSK2656157 are potent and selective inhibitors of the PERK kinase, preventing the phosphorylation of eIF2α and the subsequent translational attenuation and ATF4 induction.
-
ATF6 Pathway Inhibitors: While less common, some compounds are being investigated for their ability to modulate the ATF6 branch of the UPR.
Quantitative Comparison of UPR Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other representative UPR inhibitors, providing a quantitative measure of their potency.
| Inhibitor | Target | IC50 | Reference |
| This compound | IRE1α Kinase | 110 nM | [2][3] |
| KIRA8 | IRE1α Kinase | 5.9 nM | [2] |
| KIRA6 | IRE1α RNase | 0.6 µM | [4] |
| APY29 | IRE1α Kinase | - | [5][6] |
| AMG-18 | IRE1α RNase | - | [7] |
| GSK2606414 | PERK Kinase | 0.4 nM | [1][8][9] |
| GSK2656157 | PERK Kinase | 0.9 nM | [1] |
Note: IC50 values can vary depending on the assay conditions and cell type used. The data presented here is for comparative purposes.
Phenotypic Differences: this compound vs. Other UPR Inhibitors
The choice of UPR inhibitor can lead to distinct cellular outcomes, ranging from promoting cell survival to inducing apoptosis. This is critically dependent on the cellular context and the specific branch of the UPR that is inhibited.
| Inhibitor Class | General Phenotypic Effect | Supporting Observations |
| KIRA Compounds (e.g., this compound) | Cell Survival and Function Preservation under ER Stress | KIRA compounds have been shown to preserve the viability and function of cells experiencing ER stress. For instance, this compound can mitigate ER stress-induced apoptosis of alveolar epithelial cells.[2] KIRA6 has been reported to preserve photoreceptor viability in models of retinal degeneration and protect pancreatic β-cells in diabetic mice.[4] |
| Other IRE1α Inhibitors (e.g., APY29) | Variable, can activate RNase and potentially lead to apoptosis | APY29, by stabilizing an active kinase conformation, can allosterically activate the RNase function of IRE1α, which may lead to different downstream signaling and cellular fates compared to KIRA compounds.[10] |
| PERK Inhibitors (e.g., GSK2606414) | Can enhance ER stress-induced apoptosis in cancer cells | By inhibiting the pro-adaptive PERK pathway, inhibitors like GSK26064-14 can push cancer cells towards apoptosis under conditions of severe ER stress.[11][12] However, in some contexts, PERK inhibition can have protective effects.[11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
UPR Signaling Pathways
Caption: The three main branches of the Unfolded Protein Response (UPR) signaling pathway.
This compound Mechanism of Action
Caption: this compound allosterically inhibits IRE1α RNase activity by preventing dimerization.
Experimental Workflow: Cell Viability and Apoptosis Assays
Caption: A generalized workflow for assessing the effects of UPR inhibitors on cell viability and apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of the UPR inhibitor and/or an ER stress-inducing agent. Include appropriate vehicle controls.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, which is a marker of metabolically active cells.
-
Protocol:
-
Seed cells in an opaque-walled 96-well plate.
-
Treat cells with the compounds of interest.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Apoptosis Assay
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Protocol:
-
Culture and treat cells on glass coverslips or in chamber slides.
-
Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.
-
Wash the cells twice with PBS.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., BrdUTP or fluorescently labeled dUTP) in a humidified chamber at 37°C for 1 hour, protected from light.
-
If using BrdUTP, follow with incubation with a fluorescently labeled anti-BrdU antibody.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with a DNA stain such as DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show nuclear fluorescence.
-
Conclusion
This compound and other KIRA compounds represent a distinct class of UPR inhibitors that allosterically target the IRE1α kinase to attenuate its RNase activity, often promoting cell survival under ER stress. This contrasts with other UPR inhibitors that may target different branches of the pathway or have different effects on IRE1α activity, leading to diverse phenotypic outcomes. The choice of inhibitor should be carefully considered based on the desired therapeutic effect, whether it is to protect cells from ER stress-induced death or to sensitize them to apoptosis. The provided experimental protocols offer a starting point for researchers to quantitatively assess and compare the effects of these different classes of UPR modulators in their specific models of interest.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of the IRE1 RNase through remodeling of the kinase front pocket by ATP-competitive ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of a PERK Kinase Inhibitor with Anti-Myeloma Activity - PMC [pmc.ncbi.nlm.nih.gov]
KIRA7 vs. 4μ8C: A Head-to-Head Comparison of IRE1α Inhibitors
For Immediate Publication
A Comprehensive Guide for Researchers in Cellular Stress and Drug Discovery
This guide provides a detailed, data-supported comparison of two widely used small-molecule inhibitors of Inositol-Requiring Enzyme 1α (IRE1α): KIRA7 and 4μ8C. IRE1α is a critical sensor and effector of the Unfolded Protein Response (UPR), a cellular stress response pathway implicated in a range of diseases, including cancer, metabolic disorders, and neurodegenerative conditions. Understanding the distinct properties of these inhibitors is crucial for the design and interpretation of experiments in this field.
Executive Summary
This compound and 4μ8C are both potent inhibitors of the endoribonuclease (RNase) activity of IRE1α, a key function in the UPR that mediates the splicing of X-box binding protein 1 (XBP1) mRNA and the degradation of other specific mRNAs through a process known as Regulated IRE1α-Dependent Decay (RIDD). However, they exhibit different mechanisms of action, and evidence suggests distinct off-target profiles that warrant careful consideration in experimental design. This compound acts as an allosteric inhibitor by binding to the kinase domain of IRE1α, thereby preventing its RNase activity. In contrast, 4μ8C is a direct inhibitor of the RNase domain. While both are valuable research tools, their differing characteristics may lead to varied experimental outcomes.
Quantitative Data Comparison
| Parameter | This compound | 4μ8C | KIRA8 (Potent Analog of this compound) |
| Target | IRE1α | IRE1α | IRE1α |
| Mechanism of Action | Allosteric inhibitor of RNase activity via kinase domain binding | Direct inhibitor of RNase activity | Allosteric inhibitor of RNase activity via kinase domain binding |
| Reported IC50 (IRE1α Kinase) | 110 nM[1] | Not Applicable (Does not inhibit kinase activity) | 5.9 nM[1][2] |
| Reported IC50 (IRE1α RNase) | Potency demonstrated by inhibition of XBP1 splicing[1] | 60 nM, 76 nM | Potent inhibition of XBP1 splicing[1][3] |
Signaling Pathway and Mechanism of Action
The UPR is initiated in response to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α is one of three primary ER stress sensors. Upon activation, IRE1α dimerizes and autophosphorylates, leading to the activation of its C-terminal RNase domain. This RNase activity has two main downstream effects: the unconventional splicing of XBP1 mRNA to produce the active transcription factor XBP1s, and the degradation of a subset of mRNAs through RIDD.
References
KIRA7 Specificity in Kinase Inhibitor Panels: A Comparative Guide
In the landscape of targeted therapeutics, the specificity of a kinase inhibitor is paramount to its efficacy and safety profile. KIRA7, a small molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α) kinase, has emerged as a critical tool for studying the unfolded protein response (UPR) and as a potential therapeutic agent. This guide provides a comparative assessment of this compound's specificity, supported by available data, detailed experimental protocols for inhibitor profiling, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Analysis of Kinase Inhibitor Specificity
For comparison, we examine other known IRE1α inhibitors, APY29 and Sunitinib. APY29 is a potent and selective ATP-competitive inhibitor of IRE1α. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for clinical use, also inhibits IRE1α, but its broader kinase activity is well-documented.
| Inhibitor | Target | IC50 (IRE1α) | Selectivity Profile | Key Off-Targets (if known) |
| This compound | IRE1α (allosteric) | 110 nM | Data from a broad kinase panel is not publicly available. A related compound, KIRA6, has shown off-target effects on other nucleotide-binding proteins. | Not fully characterized in public literature. |
| APY29 | IRE1α (ATP-competitive) | 29 nM | Reported to be highly selective for IRE1α. | Not extensively documented in public literature. |
| Sunitinib | Multi-kinase inhibitor (including IRE1α) | ~1 µM (for IRE1α) | Broad-spectrum inhibitor targeting VEGFRs, PDGFRs, KIT, FLT3, RET, and CSF-1R. | VEGFRs, PDGFRs, KIT, FLT3, RET, CSF-1R, and others. |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action and the methods used to assess its specificity, the following diagrams illustrate the IRE1α signaling pathway and a typical experimental workflow for kinase inhibitor profiling.
Experimental Protocols
Accurate assessment of kinase inhibitor specificity relies on robust and well-defined experimental protocols. Below are methodologies for key experiments in kinase inhibitor profiling.
In Vitro Kinase Profiling Assay (e.g., KINOMEscan™)
This method quantitatively measures the binding of an inhibitor to a large panel of kinases.
Principle: The assay is based on a competition binding assay. A test compound is incubated with a kinase panel, where each kinase is tagged with a proprietary ligand. The amount of the test compound that binds to the kinase is measured by quantifying the amount of the tagged ligand that is displaced.
Protocol:
-
Compound Preparation: The test inhibitor (e.g., this compound) is serially diluted to a range of concentrations in DMSO.
-
Assay Plate Preparation: A multi-well plate is prepared with each well containing a specific kinase from the panel, its corresponding immobilized ligand, and assay buffer.
-
Incubation: The diluted test compound is added to the assay plates and incubated for a specified time (e.g., 60 minutes) at room temperature to allow for binding equilibrium to be reached.
-
Washing: The plates are washed to remove unbound compound.
-
Detection: The amount of kinase-bound ligand is detected, typically using a quantitative PCR (qPCR) method that amplifies a DNA tag conjugated to the ligand. The signal is inversely correlated with the amount of test compound bound to the kinase.
-
Data Analysis: The results are expressed as a percentage of the control (DMSO) and are used to determine the dissociation constant (Kd) or the percentage of inhibition at a given concentration for each kinase in the panel.
Biochemical Kinase Assay (Radiolabeled ATP Filter Binding Assay)
This is a classic and highly sensitive method to measure the catalytic activity of a kinase and its inhibition.
Principle: The assay measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a specific substrate by the kinase.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, its specific substrate (e.g., a peptide or protein), and a kinase buffer (typically containing MgCl₂, DTT, and a buffering agent like Tris-HCl).
-
Inhibitor Addition: The test inhibitor (e.g., this compound) at various concentrations is added to the reaction mixture and pre-incubated for a short period (e.g., 10-15 minutes).
-
Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP.
-
Reaction Incubation: The reaction is allowed to proceed for a defined time (e.g., 30 minutes) at an optimal temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped by the addition of a solution that denatures the kinase, such as phosphoric acid or SDS-PAGE loading buffer.
-
Substrate Capture: The reaction mixture is spotted onto a phosphocellulose filter membrane which binds the phosphorylated substrate.
-
Washing: The filter is washed multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP.
-
Scintillation Counting: The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The counts per minute (CPM) are used to calculate the percentage of kinase inhibition for each inhibitor concentration, and this data is used to determine the IC50 value.
Conclusion
While this compound is a valuable tool for studying IRE1α signaling, a comprehensive understanding of its kinase selectivity is still emerging. The available data on the related compound KIRA6 suggests that off-target effects are a possibility, highlighting the necessity for researchers to perform their own selectivity profiling or to interpret results with caution. Comparison with other IRE1α inhibitors like the highly selective APY29 and the broad-spectrum inhibitor Sunitinib provides a framework for understanding the spectrum of kinase inhibitor specificity. The use of standardized and rigorous experimental protocols, such as those outlined above, is crucial for generating reliable and comparable data to guide research and drug development efforts.
Safety Operating Guide
Proper Disposal Procedures for KIRA7: A Guide for Laboratory Professionals
For Immediate Reference: KIRA7 is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Professional chemical waste disposal is mandatory. Do not discharge into the environment.
This document provides essential safety and logistical information for the proper disposal of this compound, an IRE1α kinase inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Chemical and Hazard Data Summary
For quick reference, the following table summarizes the key hazard information for this compound.
| Identifier | GHS Hazard Statement | Description | Precautionary Statement |
| This compound | H302 | Harmful if swallowed. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| H410 | Very toxic to aquatic life with long lasting effects.[1] | P273: Avoid release to the environment.[1] | |
| P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the mandatory steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to be universally applicable, but researchers must also consult and adhere to their institution's specific hazardous waste management policies.
1. Personal Protective Equipment (PPE) Confirmation:
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles with side-shields.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat or other protective clothing.
-
2. Waste Segregation:
-
All materials contaminated with this compound must be segregated as hazardous chemical waste. This includes:
-
Unused or expired this compound solid compound.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, tubes, flasks).
-
Contaminated cleaning materials from spills.
-
3. Waste Collection and Containment:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of this compound.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, sealed, and leak-proof hazardous waste container.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Spill Cleanup:
-
In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).
-
Carefully collect the absorbed material and any contaminated cleaning supplies into the designated solid hazardous waste container.
-
Decontaminate the spill surface with an appropriate solvent (e.g., alcohol), and collect the cleaning materials as hazardous waste.[1]
-
4. Labeling:
-
Clearly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The primary hazards (e.g., "Toxic," "Environmental Hazard").
-
The accumulation start date.
-
The name of the principal investigator or laboratory contact.
-
5. Storage:
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from direct sunlight and sources of ignition.[1]
6. Disposal Request and Pickup:
-
Once the waste container is full or has reached the storage time limit set by your institution, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.
References
Essential Safety and Operational Protocols for Handling KIRA7
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Use, and Disposal of the IRE1α Inhibitor KIRA7.
This document provides crucial safety and logistical information for the handling of this compound, an imidazopyrazine compound that functions as an allosteric inhibitor of IRE1α kinase/RNase activity.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the SDS for KIRA8, a closely related, mono-selective IRE1α inhibitor from the same "KIRA" family of compounds.[1][3] It is imperative to treat this compound with the same level of caution as outlined for its analogue.
Personal Protective Equipment (PPE) and Engineering Controls
The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Adherence to the following PPE and engineering controls is mandatory to minimize risk.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact. |
| Eye/Face Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes or dust. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | To prevent skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended. | To prevent inhalation of dust or aerosols. |
| Engineering Controls | Work in a chemical fume hood. | To minimize inhalation exposure. |
Operational Plan: Handling and Storage
Handling:
-
Avoid dust formation: this compound is typically a solid. Handle with care to prevent the generation of dust.
-
Avoid contact: Do not get in eyes, on skin, or on clothing.
-
No consumption: Do not eat, drink, or smoke when using this product.
-
Ventilation: Ensure adequate ventilation, preferably by working in a chemical fume hood.
Storage:
-
Container: Keep the container tightly closed.
-
Environment: Store in a dry, cool, and well-ventilated place.
-
Incompatibilities: Keep away from strong oxidizing agents.
Disposal Plan
Dispose of waste product and contaminated materials in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. Do not allow product to reach sewage systems or bodies of water.
Experimental Workflow: Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
